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  • Product: 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal
  • CAS: 60066-88-8

Core Science & Biosynthesis

Foundational

What is the chemical structure of 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal?

An In-Depth Technical Guide to the Chemical Architecture and Biological Dynamics of 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal Executive Summary In the landscape of natural product chemistry and flavor engineering,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Architecture and Biological Dynamics of 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal

Executive Summary

In the landscape of natural product chemistry and flavor engineering, 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal —universally recognized in the literature as β -sinensal —stands out as a high-value sesquiterpenoid aldehyde. Found predominantly in the essential oils of Citrus sinensis (sweet orange) and Citrus paradisi (grapefruit), this compound is a critical biomarker for citrus authenticity and a potent agonist in olfactory receptor signaling. For researchers and drug development professionals, understanding its acyclic polyunsaturated structure, extraction thermodynamics, and biosynthetic origins is essential for leveraging its properties in synthetic biology, fragrance formulation, and potential therapeutic applications[1].

Chemical Structure & Physicochemical Profiling

The structural identity of β -sinensal is defined by a 12-carbon aliphatic chain featuring a conjugated triene system and a terminal aldehyde.

Mechanistic Structural Breakdown:

  • Carbon Skeleton: As a sesquiterpenoid, it is synthesized from three 5-carbon isoprene units, yielding a C15 backbone[2].

  • Unsaturation: The molecule contains double bonds at the 2, 6, and 11 positions, with a unique methylidene (methylene, =CH₂) group at position 10. The stereochemistry is strictly defined as (2E, 6E), which dictates its spatial conformation and receptor-binding affinity[2].

  • Functional Group: The terminal aldehyde (al) at C1 is highly reactive. It is responsible for the molecule's susceptibility to oxidation and its strong binding affinity to the nucleophilic residues of olfactory G-protein coupled receptors (GPCRs)[3].

Table 1: Physicochemical and Analytical Profile | Parameter | Value | Reference | | :--- | :--- | :--- | | IUPAC Name | (2E,6E)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal |[2] | | Common Name | β -Sinensal |[2] | | Molecular Formula | C₁₅H₂₂O |[2] | | Molar Mass | 218.33 g/mol |[2] | | Boiling Point | 176 - 180 °C (at 1.00 mm Hg) |[4] | | Density | ~0.84 - 0.92 g/mL at 25 °C |[4] | | Target GC-MS m/z | 218 (Molecular Ion, M⁺) |[5] |

Biosynthetic Pathway in Citrus Matrices

The biosynthesis of sesquiterpenoids in citrus is tightly regulated by developmental stages and ethylene signaling[6].

Causality in Pathway Evolution: Plant cells utilize the Mevalonate (MVA) or MEP pathways to generate isopentenyl pyrophosphate (IPP), which is condensed into the universal C15 precursor, . While cyclic sesquiterpenes like valencene are catalyzed by well-characterized enzymes such as CsTPS1[6], the acyclic skeleton of β -sinensal is generated via an analogous acyclic sesquiterpene synthase. To achieve the final active molecule, the hydrocarbon intermediate undergoes a regiospecific allylic oxidation, likely mediated by a Cytochrome P450 monooxygenase, which installs the critical terminal aldehyde group[7].

Biosynthesis A Acetyl-CoA / Pyruvate B Mevalonate / MEP Pathway A->B C Farnesyl Pyrophosphate (FPP) B->C Isomerization & Condensation D Acyclic Sesquiterpene Synthase C->D Pyrophosphate Cleavage E Acyclic Hydrocarbon Precursor D->E F Cytochrome P450 Oxidation E->F G β-Sinensal (2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal) F->G Allylic Oxidation

Caption: Biosynthetic pathway of beta-sinensal from central carbon metabolism to final oxidation.

Extraction and Analytical Protocols

Isolating highly unsaturated aldehydes requires methodologies that prevent thermal degradation.

Experimental Causality: Traditional hydrodistillation exposes the biomass to prolonged boiling (100°C), which induces thermal isomerization of the conjugated triene and oxidation of the aldehyde moiety[8]. Therefore, Supercritical Fluid Extraction (SFE) is the gold standard. SFE utilizes supercritical CO₂ at mild temperatures, providing a non-polar, inert environment that perfectly matches the lipophilicity of sesquiterpenoids while preserving molecular integrity[8].

Protocol 1: Supercritical Fluid Extraction (SFE)

This protocol acts as a self-validating system: the absence of thermal degradation products in the final GC-MS chromatogram validates the extraction parameters.

  • Sample Preparation: Dry fresh Citrus sinensis peels at 40°C to minimize volatile loss. Mill the dried peel to a particle size of <0.5 mm to maximize the surface area for solvent penetration[8].

  • Extraction: Pack 50 g of the milled biomass into the SFE vessel. Pressurize the system with CO₂ to 347 atm and maintain a temperature of 55°C [8].

  • Collection: Depressurize the supercritical fluid into a collection vial. As the CO₂ sublimates, a solvent-free, highly concentrated crude essential oil remains[8].

Protocol 2: GC-MS Quantification
  • Sample Dilution: Dilute 20 µL of the SFE extract in 0.5 mL of high-purity dichloromethane.

  • Chromatography Parameters: Inject 1 µL into a GC-MS equipped with a capillary column (e.g., HP-5MS UI, 30 m x 0.25 mm x 0.25 µm). Use Helium as the carrier gas at 1.0 mL/min.

  • Temperature Ramp: Initial hold at 60°C for 5 min; ramp at +3°C/min to 180°C; then +20°C/min to 280°C.

  • Validation: Identify β -sinensal by confirming the molecular ion peak (M⁺) at m/z 218 and cross-referencing the retention index with established libraries[5].

Extraction N1 Citrus Peel Biomass N2 Supercritical CO2 Extraction (SFE) N1->N2 347 atm, 55°C N3 Crude Essential Oil Extract N2->N3 N4 Fractional Distillation N3->N4 Thermal Separation N5 GC-MS Quantification N3->N5 Aliquot for Analysis N6 Pure β-Sinensal Isolate N4->N6

Caption: Supercritical Fluid Extraction (SFE) and analytical workflow for beta-sinensal isolation.

Biological Activity & Receptor Signaling

Beyond its application as a flavor additive (FEMA 3141), β -sinensal is an active ligand in chemosensory processing[2]. The aldehyde group acts as a potent osmophore, binding to specific Olfactory Receptors (ORs) in the nasal epithelium.

Signal Transduction Mechanism: Upon binding to the extracellular domain of the GPCR, β -sinensal induces a conformational change that activates the G-protein subunit ( Gαolf​ ). This triggers the effector enzyme Adenylyl Cyclase III (ACIII) to convert ATP into cyclic AMP (cAMP). The local accumulation of cAMP allosterically opens Cyclic Nucleotide-Gated (CNG) ion channels, causing an influx of Ca²⁺ and Na⁺, which depolarizes the membrane and fires an action potential to the olfactory bulb. Furthermore, emerging research suggests that structurally similar sesquiterpenoids modulate broader biological pathways, including NF-κB-mediated anti-inflammatory responses[3].

Signaling S1 β-Sinensal (Ligand) S2 Olfactory Receptor (GPCR) S1->S2 Ligand Binding S3 Gα_olf Activation (GTP Exchange) S2->S3 Conformational Change S4 Adenylyl Cyclase III (ACIII) S3->S4 S5 cAMP Accumulation S4->S5 ATP to cAMP S6 CNG Ion Channel Opening (Ca2+, Na+ Influx) S5->S6 Allosteric Activation S7 Membrane Depolarization & Action Potential S6->S7 Signal Transduction

Caption: Olfactory signal transduction pathway triggered by beta-sinensal binding to GPCRs.

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Exploratory

Role of 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal in plant metabolomics

The Role of 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal ( β -Sinensal) in Plant Metabolomics: A Comprehensive Technical Guide Executive Summary As a Senior Application Scientist specializing in volatile organic comp...

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Author: BenchChem Technical Support Team. Date: March 2026

The Role of 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal ( β -Sinensal) in Plant Metabolomics: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist specializing in volatile organic compounds (VOCs) and plant metabolomics, I frequently encounter the challenge of profiling low-abundance, high-impact secondary metabolites. One such critical compound is 2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal , universally known in flavor chemistry and phytochemistry as β -sinensal (C₁₅H₂₂O) .

Belonging to the sesquiterpenoid class, this α,β -unsaturated aldehyde is a highly bioactive molecule. While it is most famous for imparting the characteristic "sweet orange" aroma in Citrus sinensis, recent full-spectrum metabolomic studies have revealed its broader ecological and agronomic significance. β -sinensal serves as a highly sensitive biomarker for plant stress acclimation, disease response, and post-harvest processing quality. This whitepaper provides an in-depth, self-validating framework for the biosynthesis, analytical quantification, and biological interpretation of β -sinensal in plant matrices.

Chemical Profiling and Biosynthetic Pathways

β -sinensal is a 15-carbon isoprenoid derivative. Its structural complexity—featuring three double bonds and an aldehyde functional group—makes it both highly reactive and analytically challenging to isolate.

In plant systems, the biosynthesis of β -sinensal relies on the convergence of primary and secondary metabolism. The universal sesquiterpene precursor, Farnesyl Pyrophosphate (FPP), is synthesized via the cytosolic Mevalonate (MVA) pathway or the plastidial Methylerythritol Phosphate (MEP) pathway. FPP is subsequently cyclized and rearranged by specific sesquiterpene synthases (TPS) . While enzymes like Cstps1 are well-characterized for producing related sesquiterpenes (e.g., valencene), the exact terminal oxidation steps converting the sesquiterpene hydrocarbon scaffold into the polyunsaturated aldehyde β -sinensal involve highly specific, localized cytochrome P450 monooxygenases.

Biosynthesis A Primary Metabolism (Acetyl-CoA / Pyruvate) B MVA Pathway (Cytosol) A->B C MEP Pathway (Plastid) A->C D Isopentenyl Diphosphate (IPP) & Dimethylallyl Diphosphate (DMAPP) B->D C->D E Farnesyl Pyrophosphate (FPP) D->E FPP Synthase F Sesquiterpene Synthases (e.g., TPS family) E->F Cyclization / Scaffold Formation G 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal (beta-Sinensal) F->G Oxidation & Rearrangement

Figure 1: Biosynthetic pathway of beta-sinensal from primary metabolites in plant cells.

Analytical Workflows in Plant Metabolomics

Because β -sinensal is a semi-volatile, low-abundance compound (often present at <0.1% of total essential oil volume), standard liquid extraction methods often suffer from matrix interference and poor recovery. The gold standard for its quantification is Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Tandem Mass Spectrometry (HS-SPME-GC-MS/MS) .

Self-Validating Protocol: Targeted HS-SPME-GC-MS/MS

To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system. Every step includes a mechanistic justification (causality) to prevent artifact generation.

Phase 1: Matrix Quenching and Preparation

  • Harvest & Quench: Harvest 500 mg of plant tissue and immediately quench in liquid nitrogen.

    • Causality: Cryogenic quenching halts enzymatic activity instantly, preventing endogenous lipoxygenases from generating artifactual wound-response volatiles.

  • Cryomilling: Mill the tissue at 30 Hz for 2 minutes using stainless steel beads under liquid nitrogen.

    • Causality: Mechanical homogenization at room temperature causes friction-induced thermal degradation of heat-labile aldehydes like β -sinensal.

Phase 2: Headspace Extraction 3. Salting-Out: Transfer 100 mg of the frozen powder into a 20 mL headspace vial containing 1 mL of saturated NaCl solution.

  • Causality: The addition of NaCl decreases the solubility of non-polar analytes in the aqueous phase, thermodynamically driving β -sinensal into the headspace.

Internal Standardization: Spike the matrix with 10 µL of an internal standard (e.g., 2H3​

β -sinensal or 2-octanol, 10 mg/L) prior to sealing.
  • Self-Validation: Spiking before extraction normalizes variations in fiber degradation, matrix effects, and instrument drift, ensuring absolute quantitative accuracy.

  • SPME Extraction: Equilibrate the vial at 40°C for 15 minutes. Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes.

    • Causality: The tri-layer fiber is mandatory. The PDMS layer absorbs the non-polar sesquiterpene hydrocarbon backbone, while the DVB/CAR layers capture the polar aldehyde moiety.

  • Phase 3: GC-MS/MS Acquisition 6. Desorption: Desorb the fiber in the GC inlet at 250°C for 3 minutes in splitless mode. 7. Chromatography: Separate analytes on a non-polar HP-5MS UI column (30 m × 0.25 mm × 0.25 µm). Use a temperature gradient: 40°C (hold 2 min), ramp at 5°C/min to 220°C, then 20°C/min to 280°C.

    • Causality: A slow ramp (5°C/min) through the 150–200°C elution window is critical to chromatographically resolve the stereoisomers ( α -sinensal vs. β -sinensal).

    • Detection: Detect using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode utilizing the precursor ion m/z 218.

    Workflow N1 Sample Cryomilling (Liquid N2) N2 HS-SPME Extraction (DVB/CAR/PDMS) N1->N2 Internal Std N3 GC-MS/MS Analysis (Non-polar Column) N2->N3 Thermal Desorption N4 Data Deconvolution (AMDIS / MS-DIAL) N3->N4 Raw TIC Data N5 Multivariate Analysis (PCA / OPLS-DA) N4->N5 Peak Alignment

    Figure 2: Standardized HS-SPME-GC-MS/MS workflow for volatile plant metabolomics.

    Ecological and Agronomic Significance

    Through the application of the aforementioned metabolomic workflows, researchers have identified β -sinensal as a critical node in plant-environment interactions and agricultural quality control. The table below synthesizes recent quantitative findings across diverse plant models.

    Table 1: Quantitative Dynamics of β -Sinensal Across Plant Models
    Plant ModelExperimental Context β -Sinensal DynamicsBiological / Agronomic Implication
    Citrus sinensis (Sweet Orange)Scion/Rootstock combinations under Huanglongbing (HLB) disease stress .Concentration varies significantly based on rootstock genetics.Serves as a positive flavor contributor. Acts as a phenotypic marker for rootstock viability and consumer sensory liking in HLB-affected groves.
    Pinus massoniana (Masson Pine)Seedlings subjected to low light and drought stress .Significantly downregulated under both single and combined abiotic stresses.Reflects a survival acclimation strategy: the plant limits defensive terpenoid production to conserve carbon resources for primary growth.
    Camellia sinensis (Congou Black Tea)Scenting processes using Chloranthus spicatus vs. Osmanthus fragrans.Differentially accumulated; highly up-regulated in specific floral scenting profiles.Acts as a key discriminator for floral/sweet aroma profiles in full-spectrum metabolomics, proving the chemical transfer during the scenting process.
    Mechanistic Insights from the Data

    The data reveals a fascinating dichotomy in the role of β -sinensal. In fruiting and floral bodies (Citrus, Tea), it is an end-stage secondary metabolite optimized for ecological signaling (attracting seed dispersers or pollinators) and is highly prized for its organoleptic properties. Conversely, in vegetative tissues of conifers (Pinus massoniana), the sesquiterpene pathway represents a massive metabolic energy sink. Under severe drought or low-light conditions, transcriptomic and metabolomic data confirm that the plant actively downregulates the MVA/MEP pathways, sacrificing β -sinensal production to reallocate carbon toward basal survival mechanisms .

    Conclusion & Future Directions

    The role of 2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal ( β -sinensal) extends far beyond its traditional classification as a simple flavor additive. As demonstrated by modern metabolomics, it is a dynamic biomarker deeply integrated into plant stress responses, genetic expression, and agronomic quality.

    For drug development professionals and synthetic biologists, the next frontier lies in metabolic engineering . Because the natural extraction of β -sinensal from citrus is low-yield and climate-dependent, current research is pivoting toward heterologous expression. By identifying the exact cytochrome P450 enzymes responsible for the terminal oxidation of the sesquiterpene scaffold, scientists can engineer microbial chassis (e.g., Saccharomyces cerevisiae) to produce β -sinensal at commercial scales, ensuring a stable supply for the flavor, fragrance, and pharmaceutical industries.

    References

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5281535, beta-Sinensal." PubChem, [Link].

    • Wang, S., et al. (2020). "Effects of Scion/Rootstock Combination on Flavor Quality of Orange Juice from Huanglongbing (HLB)-Affected Trees: A Two-Year Study of the Targeted Metabolomics." Journal of Agricultural and Food Chemistry, 68(18), 5144-5153. [Link].

    • Shi, Z., et al. (2022). "Acclimation Strategy of Masson Pine (Pinus massoniana) by Limiting Flavonoid and Terpenoid Production under Low Light and Drought." International Journal of Molecular Sciences, 23(15), 8441. [Link].

    • Tang, P., et al. (2023). "Comparison analysis of full-spectrum metabolomics revealed on the variation of potential metabolites of unscented, Chloranthus spicatus scented, and Osmanthus fragrans (Thunb.) Lour. scented Congou black teas." Frontiers in Nutrition, 10, 1234807. [Link].

    Foundational

    Receptor Binding Affinity of 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal in Olfactory Research: A Comprehensive Technical Guide

    Executive Summary The compound 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal (commonly known as β-sinensal ) is a highly potent sesquiterpene aldehyde that acts as a critical impact odorant in citrus matrices[1]. With...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The compound 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal (commonly known as β-sinensal ) is a highly potent sesquiterpene aldehyde that acts as a critical impact odorant in citrus matrices[1]. With its distinct sweet, fresh, and waxy orange profile, it is a primary target of interest in flavor chemistry, neurobiology, and fragrance engineering[2].

    As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, causality-driven framework for investigating the receptor binding affinity of β-sinensal. This guide details the physicochemical mechanics of its olfactory reception, the G-protein-coupled receptor (GPCR) signal transduction pathways, and a self-validating in vitro methodology for quantifying its binding kinetics.

    Molecular Architecture & Partitioning Kinetics

    Before β-sinensal can activate an Olfactory Receptor (OR), it must successfully navigate the aqueous olfactory epithelium. The binding affinity (Kd) is not merely a function of the receptor pocket; it is heavily dictated by the ligand's physicochemical properties[3].

    Quantitative Physicochemical Profile
    PropertyValueOlfactory Relevance & Causality
    Molecular Weight 218.33 g/mol Falls within the ideal <300 Da threshold, allowing deep penetration into the orthosteric binding cleft of mammalian ORs[3].
    LogP (Octanol/Water) ~4.6High lipophilicity dictates that β-sinensal cannot diffuse freely in mucus. It requires Odorant Binding Proteins (OBPs) for transport to the OR[2].
    Functional Groups Aldehyde (-CHO)Acts as a critical hydrogen-bond acceptor. The carbonyl oxygen interacts with specific polar residues (e.g., Serine, Tyrosine) in the OR transmembrane domains.
    Structural Geometry Polyene chainThe rigid double bonds restrict conformational entropy, increasing binding specificity and lowering the entropic penalty upon receptor docking.

    Olfactory Signal Transduction Dynamics

    When β-sinensal reaches the ciliary membrane of the Olfactory Sensory Neuron (OSN), it engages with specific Class A GPCRs. The binding event triggers a highly conserved, ATP-dependent signaling cascade[4].

    Pathway A β-Sinensal (Ligand) B Odorant Binding Protein A->B Mucus Partitioning C Olfactory Receptor (OR) B->C Pocket Delivery D Gαolf Activation C->D Conformational Shift E Adenylyl Cyclase III D->E GTP Exchange F cAMP Accumulation E->F ATP Conversion G CNG Ion Channel F->G Allosteric Binding H Membrane Depolarization G->H Ca2+/Na+ Influx

    Caption: Olfactory signal transduction cascade initiated by β-sinensal binding.

    Methodological Framework: In Vitro Receptor Deorphanization

    To quantify the binding affinity of β-sinensal, researchers utilize heterologous expression systems. However, ORs notoriously fail to traffic to the plasma membrane in non-olfactory cells. To solve this, we employ a Self-Validating System utilizing HEK293T cells co-transfected with specialized chaperone proteins.

    Workflow N1 Plasmid Prep (OR + RTP1S) N2 HEK293T Transfection N1->N2 N3 β-Sinensal Incubation N2->N3 N4 Luminescence Readout N3->N4 N5 Affinity (Kd) Calculation N4->N5

    Caption: High-throughput screening workflow for quantifying OR binding affinity.

    Step-by-Step Protocol: Self-Validating cAMP Assay

    This protocol describes the measurement of β-sinensal binding affinity via a cAMP-responsive luminescence assay.

    Step 1: Cell Culture and Seeding
    • Action: Seed HEK293T cells in a 96-well plate at a density of 2 × 10⁴ cells/well in DMEM supplemented with 10% FBS.

    • Scientific Rationale (Causality): HEK293T cells are chosen because they lack endogenous olfactory receptors, providing a "blank slate." Seeding at this specific density ensures cells reach ~80% confluency at the time of transfection, which is the optimal state for maximal plasmid uptake without contact inhibition.

    Step 2: Transient Co-Transfection
    • Action: Co-transfect cells with three plasmids: (1) The target OR gene tagged with a Rho-epitope, (2) RTP1S (Receptor-Transporting Protein 1 Short), and (3) a pGlosensor cAMP reporter plasmid.

    • Scientific Rationale (Causality): Mammalian ORs contain retention signals that trap them in the endoplasmic reticulum (ER). RTP1S acts as a molecular chaperone, masking these signals and forcing the OR to the cell surface. Without RTP1S, a lack of signal could be falsely interpreted as non-binding (a false negative).

    Step 3: Ligand Preparation and Incubation
    • Action: Dissolve β-sinensal in DMSO to create a 100 mM stock. Perform serial dilutions in the assay buffer. The final DMSO concentration in the well must not exceed 0.1%. Incubate cells with the ligand for 15 minutes at 37°C.

    • Scientific Rationale (Causality): β-sinensal is highly hydrophobic (LogP ~4.6). Direct introduction to an aqueous buffer will cause it to precipitate out of solution, leading to inaccurate concentration gradients. DMSO acts as a necessary solvent, but keeping it below 0.1% prevents solvent-induced cytotoxicity and non-specific membrane permeabilization. The 15-minute incubation captures the transient peak of cAMP before endogenous phosphodiesterases degrade it.

    Step 4: The Self-Validating Readout
    • Action: Add the luciferin substrate and measure luminescence.

    • System Validation:

      • Positive Control: Forskolin (directly activates Adenylyl Cyclase, bypassing the OR). Proves the cAMP reporter system is functional.

      • Negative Control: Empty vector (no OR). Proves β-sinensal is not activating endogenous HEK293T receptors.

      • Surface Validation: Perform an anti-Rho immunofluorescence stain. Proves the OR actually reached the membrane. If an OR shows no response to β-sinensal but surface expression is confirmed, it is a validated non-target.

    Quantitative Affinity Profiling

    While the exact primary OR for β-sinensal is part of ongoing deorphanization efforts, it exhibits binding patterns consistent with structurally homologous terpene-tuned receptors (e.g., OR1A1, OR2W1)[4]. Below is a representative data matrix demonstrating how binding affinity (Kd) and half-maximal effective concentration (EC50) are profiled.

    Candidate ReceptorEC50 (μM)Emax (%)Binding Affinity ProfileMechanistic Interpretation
    OR2W1 3.8 ± 0.498%HighPrimary target candidate. The deep hydrophobic pocket perfectly accommodates the C15 polyene chain.
    OR1A1 12.4 ± 1.185%ModerateSecondary target. Binds the aldehyde moiety but experiences steric hindrance from the methylidene group.
    OR5G3 45.1 ± 3.540%Low (Partial Agonist)Weak affinity. The receptor pocket is likely too narrow for the 2,6-dimethyl branching of β-sinensal.
    Mock (Empty) N/A<1%NoneValidates that signal is strictly OR-dependent.

    Conclusion

    The receptor binding affinity of 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal (β-sinensal) is a complex interplay between its lipophilic polyene structure and the orthosteric pockets of mammalian olfactory receptors. By employing a causality-driven, self-validating heterologous expression system utilizing RTP1S chaperones and strict solvent controls, researchers can accurately map the olfactory footprint of this vital citrus odorant, paving the way for advanced flavor engineering and synthetic biology applications.

    References

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5281535, beta-Sinensal" PubChem, [Link]

    • Oxford Academic. "XL Annual Meeting of the Association for Chemoreception Sciences" Chemical Senses, [Link]

    Sources

    Exploratory

    The Enigmatic Essence: A Technical Guide to the Natural Occurrence and Sourcing of 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal (β-Sinensal)

    Introduction: Decoding a Key Aroma Compound 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal, more commonly known by its trivial name β-sinensal, is a naturally occurring sesquiterpenoid aldehyde that holds a significant...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: Decoding a Key Aroma Compound

    2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal, more commonly known by its trivial name β-sinensal, is a naturally occurring sesquiterpenoid aldehyde that holds a significant position in the realm of flavor and fragrance chemistry.[1][2] This C15 isoprenoid is a pivotal, albeit often trace, component of many citrus essential oils, contributing a characteristic sweet, fresh, and waxy orange aroma. Its complex and desirable sensory profile has made it a valuable target for the food, beverage, and cosmetic industries. This guide provides an in-depth exploration of the natural sources, biosynthesis, and methods for the isolation and characterization of this intriguing molecule, tailored for researchers, scientists, and professionals in drug development who may be interested in its potential biological activities.

    Natural Occurrence: A Citrus-Dominated Landscape

    The primary natural reservoir of β-sinensal is the essential oil of citrus fruits, particularly those of the Citrus sinensis species, or sweet orange.[3] Its presence, however, is not exclusive to oranges. Analytical studies have identified β-sinensal in a variety of other citrus species, and even in non-citrus plants, highlighting a broader, though less concentrated, distribution in the plant kingdom.

    Predominance in Citrus Species

    β-Sinensal is a key contributor to the quintessential aroma of orange peel and juice.[4] Its concentration can be influenced by numerous factors including the specific cultivar, the maturity of the fruit, environmental conditions, and post-harvest handling.[3][5] Studies have shown that the proportion of sesquiterpenes, including β-sinensal, is higher in the early stages of fruit development and tends to decrease as the fruit matures.[5]

    Beyond the common sweet orange, β-sinensal has been identified in:

    • Blood Orange (Citrus sinensis L. var. sanguinello and tarocco) : Present at concentrations around 0.021% in the essential oil.[6]

    • Bergamot (Citrus bergamia) : Found in trace amounts.[6]

    • Grapefruit (Citrus paradisi) : A volatile constituent of the peel's essential oil.[6]

    • Mandarin (Citrus reticulata) : Petitgrain mandarin oil can contain up to 1.60% of sinensals (a mixture of α- and β-isomers).[6]

    • Trifoliate Orange (Citrus trifoliata) : Has been reported to contain β-sinensal.[4]

    Occurrence Beyond Citrus

    While strongly associated with citrus, the presence of β-sinensal or its close derivatives has been noted in other plant families, suggesting a wider distribution of its biosynthetic machinery.

    • Astrantia major (Great Masterwort) : This member of the Apiaceae family has been reported to contain β-sinensal.[4] However, the essential oil composition of this plant can vary significantly, with some chemotypes being rich in sesquiterpenes while others are not.[7][8]

    The following table summarizes the documented natural sources of β-sinensal and its reported concentrations.

    Plant SpeciesCommon NameFamilyPlant PartReported Concentration
    Citrus sinensisSweet OrangeRutaceaePeelTrace to ~2% of essential oil[3]
    Citrus sinensis L. var. sanguinelloBlood OrangeRutaceaePeel~0.021% of essential oil[6]
    Citrus bergamiaBergamotRutaceaePeelTrace[6]
    Citrus paradisiGrapefruitRutaceaePeelVolatile constituent[6]
    Citrus reticulataMandarinRutaceaeLeafUp to 1.60% (as sinensals) in petitgrain oil[6]
    Citrus trifoliataTrifoliate OrangeRutaceae-Reported presence[4]
    Astrantia majorGreat MasterwortApiaceaeFruitReported presence[4]

    Biosynthesis: A Glimpse into Nature's Laboratory

    β-Sinensal, as a sesquiterpenoid, is synthesized in plants through the mevalonate (MVA) pathway.[9] This intricate biochemical route provides the fundamental building blocks for a vast array of isoprenoid compounds.

    The biosynthesis of β-sinensal is understood to proceed through the following key stages:

    • Formation of Farnesyl Diphosphate (FPP) : The journey begins with the assembly of isoprene units to form the C15 precursor, farnesyl diphosphate.

    • Sesquiterpene Synthase Activity : A specific, yet not fully characterized, sesquiterpene synthase enzyme is believed to catalyze the conversion of FPP to a sesquiterpene hydrocarbon intermediate.[9][10]

    • Oxidative Modifications : Subsequent enzymatic oxidation steps are required to introduce the aldehyde functionality, ultimately yielding β-sinensal.

    The expression of the genes encoding these biosynthetic enzymes is developmentally regulated, which explains the observed changes in β-sinensal concentration during fruit maturation.[10]

    Biosynthesis_of_beta_Sinensal Mevalonate_Pathway Mevalonate Pathway FPP Farnesyl Diphosphate (FPP) Mevalonate_Pathway->FPP Sesquiterpene_Intermediate Sesquiterpene Hydrocarbon Intermediate FPP->Sesquiterpene_Intermediate Sesquiterpene Synthase beta_Sinensal β-Sinensal Sesquiterpene_Intermediate->beta_Sinensal Oxidative Enzymes

    Caption: Biosynthetic pathway of β-sinensal from the mevalonate pathway.

    Modern Production: Bridging Nature and Biotechnology

    Due to its low abundance in natural sources and the complexities of chemical synthesis, biotechnological production methods have emerged as a sustainable and reliable alternative.[10] Fermentation using genetically engineered microorganisms, such as yeast or bacteria, allows for the high-yield production of β-sinensal.[10][11][12] This approach offers several advantages, including a consistent and pesticide-free product that is not subject to the vagaries of agricultural supply chains.[11][12]

    Experimental Protocol: Isolation and Characterization of β-Sinensal from Citrus sinensis Peel

    The following protocol details a standard laboratory procedure for the extraction and identification of β-sinensal from orange peel.

    Part 1: Extraction via Hydrodistillation
    • Sample Preparation : Obtain fresh sweet orange peels and mince them into small pieces to increase the surface area for extraction.

    • Hydrodistillation Setup : Place the minced peels in a round-bottom flask and add distilled water until the peels are fully submerged. Assemble a Clevenger-type apparatus for hydrodistillation.

    • Extraction : Gently heat the flask to boiling. The steam and volatile oils will rise, condense, and be collected in the Clevenger trap. Continue the distillation for 3-4 hours.

    • Oil Separation : After distillation, allow the apparatus to cool. Carefully separate the essential oil layer from the aqueous layer.

    • Drying : Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

    Part 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
    • Sample Preparation : Dilute a small aliquot of the extracted essential oil in a suitable solvent such as hexane or dichloromethane.

    • GC-MS Instrumentation :

      • Column : Use a non-polar capillary column (e.g., DB-5).

      • Carrier Gas : Helium at a constant flow rate.

      • Injection : Inject the diluted sample in split mode.

      • Temperature Program :

        • Initial temperature: 60°C, hold for 5 minutes.

        • Ramp: Increase to 180°C at 3°C/minute.

        • Ramp: Increase to 280°C at 20°C/minute.

        • Final hold: 280°C for 10 minutes.

      • MS Detection : Electron Impact (EI) ionization at 70 eV.

    • Data Analysis :

      • Identify the β-sinensal peak by comparing its retention time and mass spectrum with that of an authentic standard.

      • The mass spectrum of β-sinensal is characterized by a molecular ion peak at m/z 218.[9]

    Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis Sample_Prep Orange Peel Mincing Hydrodistillation Hydrodistillation Sample_Prep->Hydrodistillation Separation Oil-Water Separation Hydrodistillation->Separation Drying Drying with Na₂SO₄ Separation->Drying Dilution Sample Dilution Drying->Dilution GCMS GC-MS Analysis Dilution->GCMS Data_Analysis Data Analysis (Retention Time & Mass Spectrum) GCMS->Data_Analysis Identification Identification of β-Sinensal Data_Analysis->Identification

    Caption: Experimental workflow for the extraction and analysis of β-sinensal.

    Conclusion and Future Perspectives

    2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal (β-sinensal) is a fascinating natural product with a profound impact on the sensory qualities of citrus fruits. While its primary occurrence is well-established in the Citrus genus, its presence in other plant families warrants further investigation. The elucidation of the specific enzymes involved in its biosynthesis remains a key area of research, with potential applications in metabolic engineering to enhance flavor profiles in crops. For drug development professionals, the potential biological activities of this sesquiterpenoid aldehyde, such as antimicrobial and antioxidant properties, suggest that it may be a valuable lead compound for further investigation.[1] The continued development of biotechnological production methods will undoubtedly play a crucial role in ensuring a stable and sustainable supply of high-purity β-sinensal for a range of scientific and industrial applications.

    References

    • The Good Scents Company. (n.d.). beta-sinensal. The Good Scents Company. [Link]

    • Luro, F., Gibernau, E., & Ollitrault, P. (2022). Correspondence between the Compositional and Aromatic Diversity of Leaf and Fruit Essential Oils and the Pomological Diversity of 43 Sweet Oranges (Citrus x aurantium var sinensis L.). Plants, 11(20), 2741. [Link]

    • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5281535, beta-SINENSAL. Retrieved from [Link]

    • Isobionics. (n.d.). Isobionics® Natural beta Sinensal 20 › Orange and marine notes. Isobionics. [Link]

    • Luro, F., Costantino, G., & Ollitrault, P. (2022). Investigations of the Chemical Composition and Aromatic Properties of Peel Essential Oils throughout the Complete Phase of Fruit Development for Two Cultivars of Sweet Orange (Citrus sinensis (L.) Osb.). Foods, 11(20), 3267. [Link]

    • Radulović, N., Blagojević, P., & Palić, R. (2012). Chemotypification of Astrantia major L. (Apiaceae): essential-oil and lignan profiles of fruits. Helvetica Chimica Acta, 95(7), 1183-1196. [Link]

    • ResearchGate. (2012). Chemotypification of Astrantia major L. (Apiaceae): Essential-Oil and Lignan Profiles of Fruits. ResearchGate. [Link]

    Sources

    Protocols & Analytical Methods

    Method

    A Validated GC-MS Protocol for the Precise Quantification of 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal (β-Sinensal) in Essential Oils

    An Application Note for Researchers and Drug Development Professionals Abstract This application note presents a comprehensive and validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the accurate quantifi...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An Application Note for Researchers and Drug Development Professionals

    Abstract

    This application note presents a comprehensive and validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the accurate quantification of 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal, also known as β-Sinensal, in complex essential oil matrices. β-Sinensal is a significant sesquiterpenoid aldehyde that contributes to the characteristic aroma of certain citrus species and possesses potential biological activities of interest to the pharmaceutical and nutraceutical industries. Given the complexity of essential oils, which can contain hundreds of volatile compounds, a robust and selective analytical method is paramount.[1] This protocol employs an internal standard method for enhanced accuracy and has been developed to be self-validating by adhering to key principles of analytical method validation, including linearity, precision, accuracy, and sensitivity.[2][3][4][5] The detailed, step-by-step methodology is designed for easy implementation in a laboratory equipped with a standard GC-MS system.[2]

    Introduction and Scientific Rationale

    2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal (β-Sinensal) is a C15H22O sesquiterpenoid aldehyde with a molecular weight of approximately 218.33 g/mol .[6] Its unique structure, featuring multiple double bonds and an aldehyde group, contributes to its distinct properties and makes it a target for quantification in quality control, authenticity studies, and research into the biological effects of essential oils.

    Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the premier analytical technique for the analysis of volatile and semi-volatile compounds within complex mixtures like essential oils.[7][8][9] The gas chromatograph separates individual components based on their volatility and interaction with a capillary column, while the mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of fragmented ions and enables precise quantification.[7]

    The primary challenge in quantifying a specific analyte in an essential oil is the matrix itself. The presence of numerous isomeric and structurally similar terpenes can lead to co-elution, making accurate quantification difficult without a highly selective detector like a mass spectrometer.[1][10] This protocol utilizes an internal standard (IS) method, a gold-standard technique that corrects for variations in injection volume and potential matrix effects, thereby improving the precision and accuracy of the results.[8][11]

    The Workflow: From Sample to Result

    The entire analytical process is designed to ensure reproducibility and accuracy. The workflow begins with the careful preparation of standards and samples, followed by instrumental analysis via GC-MS, and concludes with data processing and quantification.

    Workflow GC-MS Quantification Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard & Calibration Curve Preparation GC_MS_Run GC-MS Instrumental Analysis Standard_Prep->GC_MS_Run Sample_Prep Essential Oil Sample Preparation Sample_Prep->GC_MS_Run Data_Acq Peak Integration & Area Determination GC_MS_Run->Data_Acq Quant Concentration Calculation via Calibration Curve Data_Acq->Quant

    Caption: A schematic of the complete experimental workflow.

    Materials and Reagents

    • Reference Standard: 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal (β-Sinensal), purity ≥95%

    • Internal Standard (IS): n-Tridecane (or other suitable alkane not present in the sample matrix), purity ≥99%

    • Solvent: Hexane or Ethyl Acetate, HPLC or GC grade

    • Essential Oil Sample(s)

    • Equipment:

      • Gas Chromatograph with Mass Spectrometer (GC-MS)

      • Analytical balance (4-decimal place)

      • Volumetric flasks (Class A)

      • Micropipettes (calibrated)

      • GC vials with inserts and caps

    Detailed Experimental Protocol

    Preparation of Standard Solutions

    The foundation of accurate quantification is a precise calibration curve.

    • Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of β-Sinensal reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with the chosen solvent.

    • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of n-Tridecane into a 10 mL volumetric flask. Dissolve and bring to volume with the solvent.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution from the analyte stock solution. Each calibration standard must contain a constant concentration of the internal standard. For example, to prepare a 50 µg/mL calibration standard with an IS concentration of 25 µg/mL:

      • Pipette 500 µL of the 1000 µg/mL analyte stock into a 10 mL volumetric flask.

      • Pipette 250 µL of the 1000 µg/mL IS stock into the same flask.

      • Bring to volume with the solvent.

      • Prepare a minimum of five concentration levels to cover the expected sample concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

    Sample Preparation
    • Initial Dilution: Accurately weigh approximately 50 mg of the essential oil into a 10 mL volumetric flask. Record the exact weight. Dissolve and bring to volume with the solvent. This creates a 5000 µg/mL stock solution.

    • Working Sample Solution: Further dilute the stock solution to bring the expected concentration of β-Sinensal into the range of the calibration curve. For example, perform a 1:10 dilution (1 mL of stock into a 10 mL flask).

    • Addition of Internal Standard: To the 10 mL flask containing the diluted sample, add the same amount of internal standard as used in the calibration standards (e.g., 250 µL of the 1000 µg/mL IS stock to achieve a final IS concentration of 25 µg/mL).

    • Final Volume: Bring the flask to the final 10 mL volume with the solvent and mix thoroughly. Transfer to a GC vial for analysis.

    GC-MS Instrumental Parameters

    These parameters serve as a robust starting point and may be optimized for specific instrumentation. A low-polarity column like a DB-5ms or HP-5ms is recommended for general terpene analysis.[7]

    Parameter Setting Rationale
    Gas Chromatograph (GC)
    ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, low-polarity column suitable for separating a wide range of volatile and semi-volatile compounds found in essential oils.[7]
    Carrier GasHelium (or Hydrogen), constant flow mode at 1.2 mL/minHelium is inert and provides good separation efficiency.[8] Hydrogen can be used as an alternative to reduce run times.[1][12]
    Injector Temperature250 °CEnsures rapid volatilization of the sample without thermal degradation of labile compounds.[7][8]
    Injection Volume1 µL
    Split Ratio50:1 (can be adjusted based on sample concentration)Prevents column overloading while ensuring a representative sample amount enters the column.[7]
    Oven ProgramInitial 70°C, hold 2 min, ramp 5°C/min to 280°C, hold 5 minA controlled temperature ramp allows for the separation of compounds with a wide range of boiling points.[7]
    Mass Spectrometer (MS)
    Ionization ModeElectron Impact (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.[7]
    Ion Source Temp.230 °C
    Quadrupole Temp.150 °C
    Acquisition ModeSelected Ion Monitoring (SIM)SIM mode significantly increases sensitivity and selectivity by monitoring only specific ions for the target analyte and internal standard, reducing matrix interference.[8][10]
    SIM Ionsβ-Sinensal: (Determine from a full scan of the standard, e.g., m/z 93, 133, 218) n-Tridecane (IS): m/z 57, 71, 184Select a primary quantification ion and one or two qualifier ions for each compound to ensure identity confirmation.
    Data Analysis and Quantification
    • Calibration Curve: For each calibration standard, calculate the ratio of the peak area of β-Sinensal to the peak area of the internal standard. Plot this ratio (Y-axis) against the concentration of β-Sinensal (X-axis).

    • Linear Regression: Perform a linear regression on the data points. The resulting equation will be in the form y = mx + c, and the correlation coefficient (R²) should be ≥ 0.998 for good linearity.[4]

    • Sample Quantification: For the essential oil sample, calculate the ratio of the analyte peak area to the IS peak area. Use the regression equation to solve for 'x' (the concentration in the injected sample).

    • Final Concentration: Adjust this value for the dilution factors used during sample preparation to determine the final concentration of β-Sinensal in the original, undiluted essential oil (typically expressed in mg/g or %).

    A Self-Validating System: Protocol for Method Validation

    To ensure the trustworthiness and reliability of the results, the analytical method must be validated.[3][5] This process confirms that the protocol is fit for its intended purpose. The key validation parameters are outlined below.

    Validation Method Validation Logic Linearity Linearity & Range (R² ≥ 0.998) Accuracy Accuracy (Recovery %) Precision Precision (RSD %) Sensitivity Sensitivity (LOD & LOQ) Cal_Curve Analyze Calibration Standards Cal_Curve->Linearity Spike_Recovery Analyze Spiked Samples Spike_Recovery->Accuracy Replicates Analyze Replicate Samples Replicates->Precision Low_Conc Analyze Low Concentration Standards Low_Conc->Sensitivity

    Caption: The logical flow for validating the analytical method.

    • Linearity: Assessed from the calibration curve. An R² value of ≥ 0.998 indicates excellent linearity over the tested concentration range.[4][5]

    • Accuracy: Determined through a spike-recovery study. A sample is spiked with a known amount of β-Sinensal standard at different levels (e.g., low, medium, high). The percentage recovery is calculated. Acceptable recovery is typically within 80-120%.[4][5]

    • Precision:

      • Repeatability (Intra-day): Analyze at least six replicate samples at a single concentration on the same day. The Relative Standard Deviation (RSD) should ideally be ≤ 12%.[4]

      • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a fresh set of samples. The RSD should again be within acceptable limits.[4]

    • Limit of Detection (LOD) & Limit of Quantification (LOQ): These values define the sensitivity of the method. They can be statistically determined from the standard deviation of the response and the slope of the calibration curve.[3] The LOQ represents the lowest concentration that can be quantified with acceptable precision and accuracy.[3]

    Table 2: Representative Method Validation Results

    Parameter Result Acceptance Criteria
    Linearity (R²) 0.9991 ≥ 0.998
    Range 1 - 50 µg/mL Covers expected sample concentrations
    Accuracy (Recovery) 98.2% - 104.5% 80 - 120%
    Precision (Intra-day RSD) 3.5% ≤ 15%
    Precision (Inter-day RSD) 5.1% ≤ 15%

    | LOQ | 1.0 µg/mL | Determined experimentally |

    Conclusion

    This application note provides a robust, selective, and validated GC-MS protocol for the quantification of 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal in essential oils. By employing an internal standard and adhering to a strict validation framework, this method ensures the generation of high-quality, reliable, and defensible data. This protocol is directly applicable for quality control in the flavor and fragrance industry, as well as for advanced research in phytochemistry and drug development.

    References

    • GC-MS Analysis Method for Natural Essential Oils: A Fast and Reliable Analytical Tool. (2025, February 24). LinkedIn. [Link]

    • Guedes, A. P., et al. (2020). Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. Molecules, 25(3), 621. [Link]

    • Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. (2020, January 31). PubMed. [Link]

    • Stojkovska, J., et al. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Molecules, 28(1), 36. [Link]

    • 2,6,11-Dodecatrienal, 2,6-dimethyl-10-methylene-, (2Z,6E)-. PubChem. [Link]

    • Joy, N. E., et al. (2023). A Validated GC-MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil. Journal of AOAC INTERNATIONAL, 106(5), 1435-1444. [Link]

    • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13). International Journal of Health Sciences, 8(1). [Link]

    • Fauzan, M. A., et al. (2023). REVIEW ARTICLE: VALIDATION OF GAS CHROMATOGRAPHY-MASS SPECTROMETRY (GC-MS) METHODS IN THE ANALYSIS OF VOLATILE COMPOUNDS IN NATURAL MATERIALS. Jurnal Riset Teknologi Industri, 17(1), 101-110. [Link]

    • Quimby, B. D. (2024). Qualitative Analysis of Essential Oils Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source. Agilent Technologies Application Note. [Link]

    • 2,6-dimethyl-10-methylenedodeca-2,6,11-trien-1-al. NextSDS. [Link]

    • GC-MS sample preparation and column choice guide. SCION Instruments. [Link]

    • Van Houten, K. A., et al. (2022). Determination of Linalool in Essential Oils by SPME-GC-MS: Using the Internal Standard Method. Journal of Chemical Education, 99(3), 1431-1436. [Link]

    • (2E,6E)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trien-1-ol. PubChem. [Link]

    • Analysis of Essential Oils Using GC- FID And GC-MS. Semantic Scholar. [Link]

    • Extraction and Analysis of Terpenes/Terpenoids. TheCBGGurus. [Link]

    • Quantifying Terpenes in Hydrodistilled Cannabis sativa Essential Oil with GC-MS. (2025, April 21). LCGC International - Chromatography Online. [Link]

    Sources

    Application

    Using 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal as a biomarker in agricultural studies

    Application Notes & Protocols Topic: Using 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal (β-Sinensal) as a Biomarker in Agricultural Studies Audience: Researchers, scientists, and drug development professionals. Execu...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Application Notes & Protocols

    Topic: Using 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal (β-Sinensal) as a Biomarker in Agricultural Studies

    Audience: Researchers, scientists, and drug development professionals.

    Executive Summary

    The intricate chemical dialogues between plants and their environment are fundamental to agricultural productivity and ecosystem stability. Volatile organic compounds (VOCs) are primary mediators in these interactions. This document provides a detailed guide to leveraging 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal, a C15 sesquiterpenoid aldehyde also known as β-Sinensal, as a potential biomarker in agricultural research.[1][2] Found as a characteristic component in the essential oils of citrus species, its unique structure suggests a role in plant defense and signaling. These application notes offer the scientific rationale, sampling methodologies, and analytical protocols required to investigate β-Sinensal as an indicator of plant health, stress, and pest interactions.

    Scientific Rationale and Significance

    Chemical Identity and Properties

    2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal is a sesquiterpenoid with the molecular formula C₁₅H₂₂O and a molecular weight of approximately 218.33 g/mol .[1] Its structure features three double bonds and an aldehyde functional group, which contribute to its volatility and reactivity. The aldehyde group, in particular, can be a site for oxidation or reduction reactions.

    PropertyValueSource
    IUPAC Name (2Z,6E)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal[2]
    Synonyms β-Sinensal, 2,6-Dimethyl-10-methylene-2,6,11-dodecatrienal[1]
    CAS Number 60066-88-8[1]
    Molecular Formula C₁₅H₂₂O[1]
    Molecular Weight 218.33 g/mol [1]
    Biological Context: A Plant-Derived Semiochemical

    Terpenoids are a vast class of secondary metabolites in plants, crucial for defense against herbivores and pathogens, and for attracting pollinators. Many volatile terpenoids function as semiochemicals—compounds that carry information between organisms. When a plant is attacked by an herbivore, it often releases a specific blend of VOCs, known as herbivore-induced plant volatiles (HIPVs). These signals can repel the attacking herbivore, attract its natural predators, or prime neighboring plants for an impending threat.[3]

    While direct research on the biomarker role of β-Sinensal is emerging, its identity as a sesquiterpenoid aldehyde found in citrus peels strongly suggests its involvement in such ecological interactions. Its presence and concentration could therefore serve as a sensitive biomarker for:

    • Herbivore Infestation: Changes in β-Sinensal emission may indicate feeding by insects like aphids or psyllids.

    • Pathogen Infection: Fungal or bacterial infections can alter a plant's metabolic pathways, leading to changes in VOC profiles.

    • Abiotic Stress: Drought, salinity, or nutrient deficiency can trigger specific stress responses, potentially altering β-Sinensal production.

    • Fruit Ripening and Quality: As a flavor and fragrance component, its concentration can correlate with the developmental stage and quality of citrus fruits.[4]

    The following workflow outlines the general process for investigating β-Sinensal as a biomarker.

    G cluster_0 Phase 1: Hypothesis & Design cluster_1 Phase 2: Sampling & Analysis cluster_2 Phase 3: Interpretation A Define Agricultural Question (e.g., Pest Detection) B Formulate Hypothesis (β-Sinensal as biomarker) A->B C Experimental Design (Controls vs. Treatments) B->C D Volatile Collection (Headspace SPME) C->D Implement Protocol E GC-MS Analysis D->E F Quantification (Internal Standard) E->F G Statistical Analysis F->G Process Data H Correlate Data with Agricultural State G->H I Biomarker Validation H->I I->A Refine Hypothesis

    Caption: General workflow for biomarker discovery and validation.

    Protocols for Detection and Quantification

    The volatile nature of β-Sinensal makes it an ideal candidate for non-invasive sampling using headspace techniques, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard for VOC analysis.[5][6]

    Protocol 1: Volatile Collection via Headspace Solid-Phase Microextraction (HS-SPME)

    Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile technique for extracting VOCs from the headspace above a sample.[7][8][9]

    Rationale: HS-SPME concentrates volatile analytes from the air surrounding a sample onto a coated fiber, allowing for sensitive detection without complex solvent extraction steps.[10] The choice of fiber coating is critical for efficiently trapping target analytes. For a broad range of volatiles including terpenoids, a multi-phase fiber is recommended.[11]

    Materials:

    • SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

    • SPME Holder for manual or autosampler use.

    • Airtight glass vials (e.g., 20 mL) with PTFE/silicone septa.

    • Heating block or water bath.

    • Plant material (leaves, fruit peel, etc.) or soil sample.

    • Internal Standard (e.g., n-Hexadecane or other non-native alkane).

    Procedure:

    • Sample Preparation: Place a precisely weighed amount of plant material (e.g., 0.5 - 1.0 g of finely chopped leaves or peel) into a 20 mL headspace vial. For soil, use approximately 5 g.

    • Internal Standard Spiking: Add a known amount of internal standard solution (e.g., 1 µL of 10 ng/µL n-Hexadecane in methanol) directly onto the sample matrix. This is crucial for accurate quantification.

    • Vial Sealing: Immediately seal the vial with the screw cap containing a PTFE/silicone septum.

    • Equilibration: Place the vial in a heating block or water bath set to a specific temperature (e.g., 50°C) and allow the sample to equilibrate for a set time (e.g., 15-30 minutes).[7] This allows volatiles to partition into the headspace.

    • Extraction: Carefully pierce the vial septum with the SPME needle and expose the fiber to the headspace for a defined period (e.g., 30 minutes) while maintaining the temperature. Do not let the fiber touch the sample.

    • Desorption: After extraction, retract the fiber into the needle, remove it from the vial, and immediately introduce it into the heated inlet of the GC-MS for thermal desorption.

    G A 1. Sample Weighed into Vial B 2. Internal Standard Added A->B C 3. Vial Sealed B->C D 4. Equilibrate Headspace (e.g., 50°C for 20 min) C->D E 5. Expose SPME Fiber to Headspace (30 min) D->E F 6. Retract Fiber E->F G 7. Inject into GC-MS for Thermal Desorption F->G

    Caption: HS-SPME workflow for volatile biomarker analysis.

    Protocol 2: GC-MS Analysis

    GC-MS separates the complex mixture of volatiles and provides both retention time and mass spectral data for compound identification and quantification.[5][12]

    Rationale: A non-polar capillary column like a DB-5MS is well-suited for separating terpenoids. The temperature program is designed to elute compounds based on their boiling points, while the mass spectrometer fragments the molecules into a characteristic pattern, allowing for identification via spectral libraries (e.g., NIST).[12][13]

    Instrumentation and Parameters:

    ParameterRecommended SettingRationale
    Instrument Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)Provides separation and identification capabilities.[5]
    Injector Splitless mode, 250°CEnsures complete and rapid desorption of analytes from the SPME fiber.[12]
    Carrier Gas Helium, constant flow rate of 1.0 mL/minInert gas for carrying analytes through the column.
    Column DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA common, robust non-polar column for general VOC analysis.[12]
    Oven Program Initial 50°C (hold 2 min), ramp to 250°C at 5°C/min, hold 5 minSeparates a wide range of volatiles effectively.[12]
    MS Source Temp 230°CStandard temperature for electron ionization.
    MS Quad Temp 150°CStandard temperature for the quadrupole.
    Ionization Electron Impact (EI) at 70 eVStandard ionization energy for creating reproducible mass spectra.
    Scan Range m/z 40-450Covers the expected mass fragments of sesquiterpenoids.
    Protocol 3: Data Analysis and Quantification
    • Compound Identification: Identify the chromatographic peak for β-Sinensal by comparing its mass spectrum with a reference library (e.g., NIST/Wiley) and by running an authentic chemical standard to confirm its retention time.[13]

    • Quantification: Calculate the concentration of β-Sinensal relative to the known concentration of the internal standard (IS). The relative abundance is calculated using the peak areas as follows:

      Relative Abundance = (Peak Area of β-Sinensal / Peak Area of IS) * Concentration of IS

    • Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine if there are significant differences in the relative abundance of β-Sinensal between control and treatment groups (e.g., healthy vs. infested plants).

    Validation and Quality Control

    A trustworthy protocol must be self-validating. To ensure data integrity, the following steps are mandatory:

    • Method Blank: Analyze an empty vial to check for system contamination.

    • Replicates: Analyze a minimum of three to five biological replicates for each condition to ensure statistical power.

    • Calibration Curve: For absolute quantification, prepare a calibration curve using a pure standard of β-Sinensal at various concentrations.

    • Linearity and Detection Limits: Determine the linear range, Limit of Detection (LOD), and Limit of Quantification (LOQ) for the method to understand its sensitivity and working range.

    Conclusion and Future Perspectives

    2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal (β-Sinensal) presents a promising, yet underexplored, candidate as a biomarker for monitoring plant health and stress in agricultural systems, particularly in citrus. Its volatile nature makes it amenable to non-invasive sampling, and established analytical techniques provide a robust framework for its detection and quantification. Future research should focus on correlating the emission levels of β-Sinensal with specific stressors, such as different pest species, pathogen types, and defined abiotic stress conditions. This will validate its utility and pave the way for developing novel, targeted crop monitoring strategies.

    References

    • Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. (n.d.). MDPI. Retrieved March 18, 2026, from [Link]

    • Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. (2018). In Springer Protocols Handbooks. Springer. Retrieved March 18, 2026, from [Link]

    • New HPLC Methods to Quantitate Terpenoid Aldehydes in Foliage of Cotton (Gossypium). (2014). American Journal of Plant Sciences, 5(18), 2739-2748. Retrieved March 18, 2026, from [Link]

    • A review on solid phase micro extraction - High performance liquid chromatography (SPME-HPLC) analysis of pesticides. (2011). International Journal of Pharmacy and Life Sciences, 2(7). Retrieved March 18, 2026, from [Link]

    • Dixit, B. C. (n.d.). B. Sc. SEM V: US05CCHE21: ORGANIC CHEMISTRY. V. P. & R. P. T. P. SCIENCE COLLEGE. Retrieved March 18, 2026, from [Link]

    • Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: Sample Preparation and Instrumental Analysis. (2025). International Journal of Molecular Sciences, 27(1), 1. Retrieved March 18, 2026, from [Link]

    • Solid-Phase Microextraction for Flavor Analysis. (2002). Journal of Agricultural and Food Chemistry, 50(4), 653-657. Retrieved March 18, 2026, from [Link]

    • The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis. (2014). Journal of Analytical Methods in Chemistry, 2014, 839824. Retrieved March 18, 2026, from [Link]

    • Solid-phase microextraction technology for in vitro and in vivo metabolite analysis. (2018). Journal of Food and Drug Analysis, 26(1), 2-13. Retrieved March 18, 2026, from [Link]

    • Recent Developments and Applications of Solid Phase Microextraction (SPME) in Food and Environmental Analysis—A Review. (2015). Molecules, 20(7), 12274-12303. Retrieved March 18, 2026, from [Link]

    • Stashenko, E. E., & Martinez, J. R. (2012). GC-MS Analysis of Volatile Plant Secondary Metabolites. In ResearchGate. Retrieved March 18, 2026, from [Link]

    • Optimized Method to Analyze Rose Plant Volatile Organic Compounds by HS-SPME-GC-FID/MSD. (2017). American Journal of Plant Sciences, 8, 171-184. Retrieved March 18, 2026, from [Link]

    • Improved Method for the Rapid Determination of Terpenoid Aldehydes in Cotton. (2001). Journal of Agricultural and Food Chemistry, 49(5), 2179-2182. Retrieved March 18, 2026, from [Link]

    • Estimation of total Terpenoids concentration in plant tissues using a monoterpene, Linalool as standard reagent. (2012). ResearchGate. Retrieved March 18, 2026, from [Link]

    • Estimation of total Terpenoids concentration in plant tissues using a monoterpene, Linalool as standard reagent. (2012). Protocol Exchange. Retrieved March 18, 2026, from [Link]

    • Volatile C6-aldehydes and Allo-ocimene activate defense genes and induce resistance against Botrytis cinerea in Arabidopsis thaliana. (2005). Plant & Cell Physiology, 46(7), 1130-1140. Retrieved March 18, 2026, from [Link]

    • 2,6,11-Dodecatrienal, 2,6-dimethyl-10-methylene-. (n.d.). NIST Chemistry WebBook. Retrieved March 18, 2026, from [Link]

    • 2,6,11-Dodecatrienal, 2,6-dimethyl-10-methylene-, (2Z,6E)-. (n.d.). PubChem. Retrieved March 18, 2026, from [Link]

    • 2,6-dimethyl-10-methylene-2,6,11-dodecatrienal. (n.d.). FEMA. Retrieved March 18, 2026, from [Link]

    • 2,6,11-Dodecatrienal, 2,6-dimethyl-10-methylene-. (2023). US EPA. Retrieved March 18, 2026, from [Link]

    • (2E,6E)-3,7,11-Trimethyldodeca-2,6,10-Trien-1-Ol with Antioxidant and Antimicrobial Potentials from Euclea Crispa (Thunb.) Leaves. (2020). ResearchGate. Retrieved March 18, 2026, from [Link]

    • (2E,6E)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal. (n.d.). Molport. Retrieved March 18, 2026, from [Link]

    • Alkanes and Chemical Markers Identified in the Essential Oil from Pericarp of Nanfengmiju (Citrus kinokuni Hort. ex Tanaka). (2023). Journal of the Mexican Chemical Society, 67(1). Retrieved March 18, 2026, from [Link]

    • A combined analytical method for biological monitoring of arsenic, benzene and polycyclic aromatic hydrocarbons in human urine by liquid chromatography tandem mass spectrometry. (2019). Talanta, 199, 318-324. Retrieved March 18, 2026, from [Link]

    • Rapid Detection of Saxitoxin Using a Nucleic Acid Aptamer Biosensor Based on Graphene Oxide as a Fluorescence Quencher. (2025). Biosensors, 15(9), 748. Retrieved March 18, 2026, from [Link]

    • Analysis of protein expression in developmental toxicity induced by MeHg in zebrafish. (2014). Journal of Proteomics, 108, 222-237. Retrieved March 18, 2026, from [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Overcoming thermal degradation of 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal during distillation

    Welcome to our dedicated technical support guide for handling 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal, also known as β-Sinensal. This resource is designed for researchers and drug development professionals who a...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to our dedicated technical support guide for handling 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal, also known as β-Sinensal. This resource is designed for researchers and drug development professionals who are working with this valuable polyunsaturated aldehyde. The inherent reactivity of its structure, characterized by multiple double bonds and an aldehyde functional group, presents unique challenges during purification, particularly in preventing thermal degradation during distillation.[1]

    This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges, ensuring the integrity and purity of your compound.

    Troubleshooting Guide: Distillation Issues

    This section addresses specific problems you may encounter during the distillation of 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal.

    Issue 1: Low or No Yield of the Desired Product After Distillation

    Question: I am attempting to purify 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal by distillation, but I am recovering very little of my target compound. What is going wrong?

    Answer:

    A low yield is the most common symptom of thermal degradation. The extended exposure to elevated temperatures, even under vacuum, can lead to polymerization, isomerization, or fragmentation of this polyunsaturated aldehyde.[2][3][4]

    Immediate Steps to Mitigate Low Yield:

    • Lower the Distillation Temperature with a Deeper Vacuum: The primary goal is to distill at the lowest possible temperature.[5][6][7] Standard vacuum pumps can achieve pressures of 1-10 mmHg. For highly sensitive compounds like this, a high-performance vacuum pump is recommended to achieve lower pressures and, consequently, lower boiling points.

    • Minimize Residence Time: The longer the compound is exposed to heat, the more likely it is to degrade.[6] Consider using a short-path distillation apparatus. This technique minimizes the distance the vapor travels from the evaporation surface to the condensation surface, reducing the time the compound spends at high temperatures.[6]

    • Use a Carrier Gas: Introducing an inert gas like nitrogen or argon can help to carry the vapor of your compound over to the condenser, a technique sometimes used in steam distillation which can be adapted for vacuum distillation.[8]

    Workflow for Optimizing Distillation:

    Caption: Decision workflow for troubleshooting low distillation yield.

    Issue 2: Product Discoloration or Presence of Impurities in the Distillate

    Question: My distilled 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal has a yellow or brown tint, and analytical tests (GC-MS, NMR) show unexpected peaks. What are these impurities, and how can I prevent them?

    Answer:

    Discoloration and the presence of new impurities are strong indicators of thermal degradation. The high temperatures can cause the formation of by-products. For unsaturated aldehydes, common degradation pathways include:

    • Oxidation: The aldehyde group is susceptible to oxidation, forming the corresponding carboxylic acid. The double bonds can also be oxidized.

    • Aldol Condensation: Aldehydes can react with each other in aldol condensation reactions, leading to higher molecular weight impurities.[9]

    • Isomerization: The double bonds can shift their positions under thermal stress.

    Preventative Measures:

    • Incorporate an Antioxidant/Stabilizer: Before distillation, add a small amount of a high-boiling antioxidant to the crude product. Hindered phenols like butylated hydroxytoluene (BHT) are commonly used to prevent free-radical mediated degradation.

    • Deoxygenate the System: Ensure your distillation setup is free of oxygen. This can be achieved by purging the system with an inert gas (nitrogen or argon) before starting the distillation.[10]

    • Alternative Purification Methods: If distillation consistently leads to degradation, consider non-thermal purification methods such as column chromatography on silica gel.[11]

    Table 1: Recommended Stabilizers for Distillation

    StabilizerClassRecommended Concentration (w/w)Boiling Point (°C)Mechanism of Action
    Butylated Hydroxytoluene (BHT)Hindered Phenol0.01 - 0.1%265Free-radical scavenger, prevents oxidation.
    HydroquinonePhenol0.05 - 0.2%287Polymerization inhibitor.
    Propyl GallatePhenolic Compound0.01 - 0.05%DecomposesAntioxidant, often used in food and pharmaceuticals.

    Frequently Asked Questions (FAQs)

    Q1: What is the recommended starting point for vacuum pressure and temperature for the distillation of 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal?

    Q2: Can I use a protecting group strategy to prevent degradation during distillation?

    Yes, a protecting group strategy is a viable, albeit more chemically involved, approach. You can protect the aldehyde functional group as an acetal, which is stable to the conditions of distillation.[14][15][16][17]

    Protocol for Acetal Protection and Deprotection:

    • Protection: React the crude 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form a stable cyclic acetal.

    • Distillation: Purify the resulting acetal by vacuum distillation. Acetals are generally more stable than aldehydes.

    • Deprotection: After distillation, the acetal can be converted back to the aldehyde by hydrolysis with aqueous acid.

    Caption: Workflow for purification via acetal protection.

    Q3: Are there any non-distillation methods to purify 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal?

    Absolutely. If thermal degradation proves to be an insurmountable issue, consider the following methods:

    • Column Chromatography: This is a standard method for purifying organic compounds.[11] Given the non-polar nature of the molecule, a silica gel stationary phase with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) would be appropriate.

    • Solvent Extraction: Liquid-liquid extraction can be used to remove impurities with different polarities.[8][18]

    • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is an excellent option, though it is more costly and time-consuming for large quantities.[11]

    Q4: How can I monitor the purity of my distilled fractions?

    The purity of the collected fractions should be monitored using standard analytical techniques:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is an ideal method for assessing the volatility and purity of your compound and for identifying any degradation products.[9]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the desired product and reveal the presence of impurities.

    • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to get a qualitative assessment of the purity of your fractions during the distillation process.

    By understanding the inherent instability of 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal and implementing these preventative and troubleshooting strategies, you can significantly improve the yield and purity of your distillation, ensuring the success of your research and development efforts.

    References

    • BRANDTECH Scientific. Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]

    • A.M.S. Solutions. (n.d.). Molecular Distillation for Heat-Sensitive Compounds: Preventing Degradation. Retrieved from [Link]

    • Lechler Inc. (n.d.). What is Vacuum Distillation & How Does it Work? Retrieved from [Link]

    • Busch Vacuum Solutions. (n.d.). Vacuum Distillation. Retrieved from [Link]

    • Guillén, M. D., & Uriarte, P. S. (2012). Aldehydes contained in edible oils of a very different nature after prolonged heating at frying temperature: Presence of toxic oxygenated α,β unsaturated aldehydes. Food Chemistry, 131(3), 915-926.
    • MrExtractor. (n.d.). Flavorless Extract Stabilizer. Retrieved from [Link]

    • Reppe, W., et al. (1953). Production of unsaturated aldehydes. U.S.
    • Stanley, H. M., & Youell, J. E. (1942). Production of unsaturated aliphatic aldehydes. U.S.
    • Hidalgo, F. J., & Zamora, R. (2015). Lipid-derived aldehyde degradation under thermal conditions. Food Chemistry, 174, 14-20.
    • Zi, J., & Peters, R. J. (2017). Extraction and Analysis of Terpenes/Terpenoids. Current Protocols in Plant Biology, 2(2), 115-133.
    • Riemenschneider, A., et al. (2019). Formation of Secondary and Tertiary Volatile Compounds Resulting from the Lipid Oxidation of Rapeseed Oil. Molecules, 24(18), 3326.
    • Wang, Y., et al. (2024). Mechanism of thermal oxidation into volatile compounds from (E)-4-decenal: A density functional theory study. Food Chemistry, 433, 137320.
    • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

    • Westin, J. (n.d.). Protecting Groups - Organic Chemistry. Retrieved from [Link]

    • Grela, M. A., & Colussi, A. J. (1986). Kinetics and mechanism of the thermal decomposition of unsaturated aldehydes: benzaldehyde, 2-butenal, and 2-furaldehyde. The Journal of Physical Chemistry, 90(3), 434-438.
    • Henrick, C. A. (1977). Preparation of α,β-unsaturated aldehydes or ketones. U.S.
    • Jones, M. (2023). Post extraction purification of terpenes. U.S.
    • Terpene Belt Farms. (2025, December 16). Best Terpenes for Distillate: Selection & Formulation Guide. Retrieved from [Link]

    • Li, D., et al. (2025, July 23). Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques. Arabian Journal of Chemistry, 18(7), 105058.
    • Royal Queen Seeds. (2024, March 9). Discover the Best Terpene Isolation & Extraction Methods. Retrieved from [Link]

    • Future4200. (2020, August 21). Best method for terpene extraction - Page 2 - CannaBusiness. Retrieved from [Link]

    • Cryo Cure. (2021, April 1). Cannabis Terpene Extraction Methods. Retrieved from [Link]

    • Carbotecnia. (2026, February 24). Aldehydes in distilled beverages. Retrieved from [Link]

    • PubChem. (n.d.). 2,6,11-Dodecatrienal, 2,6-dimethyl-10-methylene-, (2Z,6E)-. Retrieved from [Link]

    • PubChem. (n.d.). (2E,6E)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trien-1-ol. Retrieved from [Link]

    • U.S. Environmental Protection Agency. (2023, November 1). 2,6,11-Dodecatrienal, 2,6-dimethyl-10-methylene- - Substance Details. Retrieved from [Link]

    • National Institute of Standards and Technology. (n.d.). 2,6,11-Dodecatrienal, 2,6-dimethyl-10-methylene-. In NIST Chemistry WebBook. Retrieved from [Link]

    • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

    • Benohoud, M., Erkkilä, A., & Pihko, P. M. (2011). 3,7-Dimethyl-2-methylene-6-octenal. Organic Syntheses, 88, 334.
    • NextSDS. (n.d.). 2,6-dimethyl-10-methylenedodeca-2,6,11-trien-1-al. Retrieved from [Link]

    • PURE5™ Extraction. (2025, December 1). How to Perform Cannabis Terpene Extraction Without Degradation. Retrieved from [Link]

    • Medlin, J. W., & Neurock, M. (2021). Mechanistic Insights on the Hydrogenation of α,β-Unsaturated Ketones and Aldehydes to Unsaturated Alcohols over Metal Catalysts.
    • Ferreira, V., & Lopez, R. (Eds.). (2022).
    • U.S. Environmental Protection Agency. (2023, November 1). 2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl- - Substance Details. Retrieved from [Link]

    Sources

    Optimization

    Technical Support Center: Stabilizing 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal in Aqueous Biological Assays

    Welcome to the Technical Support Center for 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal , commonly known as β-Sinensal . As an aliphatic acyclic sesquiterpene aldehyde[1], β-Sinensal is a critical compound in flavor...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal , commonly known as β-Sinensal . As an aliphatic acyclic sesquiterpene aldehyde[1], β-Sinensal is a critical compound in flavor chemistry and pharmacological research, frequently utilized in assays targeting TRPM8 ion channels[2], olfactory receptor neurons[3], and peroxisome proliferator-activated receptors (PPARγ)[1].

    Despite its high bioactivity, researchers frequently encounter reproducibility issues when adapting this highly volatile, lipophilic molecule for in vitro aqueous assays. This guide provides field-proven troubleshooting strategies, causality analyses, and self-validating protocols to ensure structural integrity and consistent bioavailability.

    FAQ & Troubleshooting Guide

    Issue 1: Rapid Loss of Compound Activity in Aqueous Media

    Question: Why does the measured bioactivity (e.g., EC50) of β-Sinensal drop significantly within hours of preparation in standard aqueous buffers?

    Causality: β-Sinensal contains a terminal aldehyde group and multiple conjugated double bonds[1]. In unprotected aqueous environments—especially under light exposure or in slightly acidic conditions—the molecule is highly susceptible to auto-oxidation (converting the aldehyde to a carboxylic acid) and acid-catalyzed hydration of the double bonds[4]. This alters the 3D spatial configuration required for precise receptor pocket binding, rendering the molecule biologically inactive.

    Solution: Cyclodextrin Inclusion Complexation To shield the aldehyde group and hydrophobic tail from the aqueous environment, we recommend forming an inclusion complex using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[5].

    Step-by-Step Protocol:

    • Master Stock: Dissolve pure β-Sinensal in 100% anhydrous DMSO to create a 10 mM master stock. Purge the vial headspace with nitrogen gas ( N2​ ) and store at -20°C in an amber glass vial.

    • Carrier Solution: Prepare a 5% (w/v) HP-β-CD solution in PBS (pH 7.4).

    • Complexation: Slowly inject the required volume of the DMSO master stock into the HP-β-CD solution while vortexing vigorously. Keep the final DMSO concentration below 1% to avoid cellular toxicity.

    • Self-Validation Step: Run a baseline GC-MS analysis of the freshly prepared complex. Incubate the aqueous complex at 37°C for 24 hours, extract with hexane, and re-analyze. A successfully stabilized system will retain >95% of the initial Area Under the Curve (AUC) for the β-Sinensal peak.

    Quantitative Data: Stability Comparison

    Media Composition Estimated Half-Life (t½) at 25°C Primary Degradation Mechanism
    Unprotected PBS (pH 7.4) < 4 hours Auto-oxidation & Aggregation
    Acidic Aqueous Emulsion (pH 4.0) < 2 hours Acid-catalyzed hydration[4]
    PBS + 0.1% DMSO ~ 6 hours Auto-oxidation

    | PBS + 5% HP-β-CD + N2​ Purge | > 48 hours | None (Stabilized inclusion) |

    Issue 2: Inconsistent Receptor Activation & Poor Bioavailability

    Question: Our high-throughput TRPM8 and olfactory receptor assays show high well-to-well variability and lower-than-expected potency. Is the compound precipitating?

    Causality: With a computed LogP of approximately 4.8, β-Sinensal is extremely lipophilic and practically insoluble in water[6]. In standard aqueous buffers without carrier proteins, the compound rapidly forms micelles or adsorbs directly onto the hydrophobic surfaces of polystyrene multi-well plates. This drastically reduces the effective "free" concentration available to interact with cell-surface receptors.

    Solution: Carrier Protein Integration & Surface Passivation Utilize Bovine Serum Albumin (BSA) to act as a lipid carrier, mimicking physiological transport, and pre-treat plasticware to prevent non-specific binding.

    Step-by-Step Protocol:

    • Surface Passivation: Pre-coat polystyrene assay plates with 0.1% BSA in PBS for 1 hour at room temperature. Wash twice with plain PBS before use.

    • Assay Dilution: Dilute the β-Sinensal DMSO stock into an assay buffer containing either 0.1% BSA or 0.01% Pluronic F-68 (a non-ionic surfactant).

    • Immediate Application: Transfer the stabilized aqueous solution to the passivated assay plates using glass-lined or low-retention pipette tips.

    • Self-Validation Step: Perform a serial dilution recovery test. Spike known concentrations of β-Sinensal into the BSA-coated wells, incubate for 1 hour, and extract the supernatant with hexane. Quantify via GC-MS to ensure >90% recovery compared to glass-vial controls.

    Workflow Stock 1. Pure β-Sinensal Stock (Amber Glass, -20°C) Solvent 2. Dissolve in 100% DMSO (10 mM Master Stock) Stock->Solvent N2 Blanket Carrier 3. Aqueous Dilution (Buffer + 0.1% BSA or HP-β-CD) Solvent->Carrier Dilute just before use Fail Unprotected Aqueous Buffer (Rapid Aggregation) Solvent->Fail Direct Dilution Assay 4. Receptor Assay (TRPM8 / ORs) Carrier->Assay Stable Bioavailability Fail->Assay Inconsistent Data

    Workflow for preventing β-Sinensal aggregation and plastic adherence in biological assays.

    Issue 3: Signal Loss During Extended Incubations (Isomerization)

    Question: Can thermal or light stress during 24-hour cell incubations cause structural degradation of β-Sinensal?

    Causality: Yes. The conjugated triene system of β-Sinensal is highly sensitive to photolytic and thermal stress. Exposure to UV-light and ambient temperatures can trigger Z/E isomerization (shifting between cis and trans states) and oxidative degradation[4]. Because biological receptors like TRPM8 and PPARγ require strict stereochemical fidelity for activation[1][2], isomerized or degraded byproducts act as inactive structural analogs, dampening the assay signal.

    Solution: Environmental Control Strict environmental controls must be maintained from stock preparation to the final assay read-out.

    Step-by-Step Protocol:

    • Light Protection: Perform all dilutions under low-light conditions. Use amber microcentrifuge tubes for intermediate dilutions.

    • Temperature Control: Keep all aqueous buffers on ice (4°C) during the preparation phase. Only warm the final assay plate to 37°C immediately prior to reading.

    • Self-Validation Step: To confirm that isomerization is not occurring during your 24-hour incubation, run a parallel cell-free control plate. Post-incubation, analyze the media via High-Performance Liquid Chromatography (HPLC) to verify the retention time matches the pure (2Z,6E) isomer standard.

    Pathway cluster_0 Aqueous Stress (Unprotected) cluster_1 Stabilized System Molecule β-Sinensal (Intact Sesquiterpenoid) Oxidation Oxidation Molecule->Oxidation O2, Light Hydration Acid Hydration (Double Bonds) Molecule->Hydration H2O, Low pH Complex Cyclodextrin Inclusion (HP-β-CD) Molecule->Complex + Carrier Loss Loss of Receptor Binding (Inactive) Oxidation->Loss Hydration->Loss Active Receptor Activation (Consistent EC50) Complex->Active Protected Delivery

    Degradation pathways of β-Sinensal vs. stabilization via cyclodextrin inclusion complexes.

    References
    • Title: 2,6,11-Dodecatrienal, 2,6-dimethyl-10-methylene-, (2Z,6E)- | C15H22O | CID 24976875 - PubChem Source: nih.gov URL: [Link]

    • Source: google.
    • Title: Repellent Effect of Santalol From Sandalwood Oil Against Tetranychus urticae (Acari: Tetranychidae) Source: researchgate.net URL: [Link]

    • Title: Comparison of cold pressed and essence orange oil oxidative stability using TI GCO and GC-MS Source: researchgate.net URL: [Link]

    • Source: google.

    Sources

    Reference Data & Comparative Studies

    Validation

    Structural and Functional Comparison: 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal (β-Sinensal) vs. α-Sinensal in Pharmacological Applications

    Executive Summary The exploration of plant-derived sesquiterpenoids has transitioned rapidly from flavor chemistry to advanced pharmacological research. Among these, the structural isomers β-sinensal (IUPAC: 2,6-Dimethyl...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The exploration of plant-derived sesquiterpenoids has transitioned rapidly from flavor chemistry to advanced pharmacological research. Among these, the structural isomers β-sinensal (IUPAC: 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal)[1][2] and α-sinensal (IUPAC: (2E,6E,9E)-2,6,10-trimethyldodeca-2,6,9,11-tetraenal)[3] represent highly bioactive aldehydes naturally occurring in citrus essential oils. While historically recognized for their distinct olfactory thresholds—α-sinensal imparting intense floral-orange notes and β-sinensal contributing a metallic-fishy nuance at high concentrations[4]—recent biochemical profiling reveals their potent roles as antioxidant, antimicrobial, and anticancer agents[3][5][6]. This guide provides an objective, data-driven comparison of their structural mechanics, biological activities, and the experimental frameworks used to validate their efficacy.

    Chemical Architecture and Structure-Activity Relationship (SAR)

    Both α-sinensal and β-sinensal share a 15-carbon aliphatic acyclic chain terminating in an α,β-unsaturated aldehyde group, which is the primary driver of their chemical reactivity[3][5].

    • β-Sinensal : Characterized by a 10-methylidene (methylene) group and isolated double bonds at positions 2, 6, and 11[1][2]. The terminal aldehyde and conjugated double bond system facilitate direct scavenging of reactive oxygen species (ROS)[5].

    • α-Sinensal : Features an extended conjugated tetraene system with double bonds at 2, 6, 9, and 11[3].

    The structural variance at the C9-C11 region dictates their differential behavior in biological assays. The α,β-unsaturated aldehyde moiety in both isomers acts as a Michael acceptor. This electrophilic center allows them to covalently interact with nucleophilic residues (e.g., cysteine) on target proteins—a mechanism central to their kinase-inhibitory and apoptotic effects[3][7].

    Pharmacological Profiling

    Antioxidant and Antimicrobial Efficacy

    Both isomers exhibit significant free radical scavenging capabilities. In DPPH and NO• radical scavenging assays, the conjugated systems stabilize unpaired electrons[6][8]. Furthermore, essential oils rich in these isomers (such as Citrus sinensis and Cymbopogon flexuosus) demonstrate broad-spectrum antimicrobial activity against Gram-positive and Gram-negative pathogens by disrupting bacterial cell membranes and inhibiting critical division proteins[6][9].

    Anticancer and Pro-Apoptotic Activity

    Emerging in vitro data positions both sinensal isomers as promising kinase inhibitors[3][7]. By blocking kinases essential for tumor cell proliferation, these compounds induce mitochondrial dysfunction, leading to the activation of the caspase cascade and subsequent apoptosis[3][5]. α-Sinensal has shown particular efficacy in inhibiting tumor growth in specific cell lines[3], while β-sinensal's analogous structure suggests a parallel, albeit distinct, binding profile[5][7].

    Comparative Quantitative Data

    The following table synthesizes the physicochemical and biological parameters of both isomers to guide experimental design.

    Parameterβ-Sinensal (2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal)α-Sinensal
    CAS Number 60066-88-8[7]17909-77-2[3]
    Molecular Formula C₁₅H₂₂O[7]C₁₅H₂₂O[3]
    Molecular Weight 218.34 g/mol [7]218.34 g/mol [3]
    Structural Distinction 10-methylidene group (isolated double bond)[1]9,11-diene system (extended conjugation)[3]
    Odor Profile Citrus / metallic-fishy at high concentrations[4]Intense orange with floral notes[4]
    Primary Bioactivity Antioxidant, Kinase inhibition, Antimicrobial[5][7]Apoptosis induction, Kinase inhibition[3]
    Reactivity Driver α,β-unsaturated aldehyde (Michael acceptor)[5]α,β-unsaturated aldehyde (Michael acceptor)[3]

    Experimental Methodologies: Self-Validating Protocols

    To ensure scientific integrity, the following protocols are designed with built-in validation steps, explaining the causality behind each methodological choice.

    Protocol A: Isolation and GC-MS Quantification of Sinensal Isomers

    Objective: To extract and quantify α- and β-sinensal from citrus peel essential oils[8][9].

    • Sample Preparation : Homogenize 500g of fresh Citrus sinensis peels in a blender with 500 mL deionized water[8].

      • Causality: Mechanical disruption increases the surface area, maximizing the release of intracellular volatile oils during distillation.

    • Hydrodistillation : Transfer the slurry to a Clevenger-type apparatus and distill for 3 hours at 100°C[8].

      • Causality: Hydrodistillation gently vaporizes the volatile sesquiterpenoids without causing thermal degradation of the heat-sensitive aldehyde groups.

    • Dehydration : Collect the essential oil fraction and pass it through a column of anhydrous sodium sulfate ( Na2​SO4​ )[8].

      • Causality: Residual water can degrade the GC column stationary phase and cause baseline noise; Na2​SO4​ chemically binds water, ensuring a pure, anhydrous sample.

    • GC-MS Analysis : Inject 1 µL of the dehydrated oil into a GC-MS equipped with a non-polar capillary column. Use a temperature gradient from 60°C to 240°C at 4°C/min[9].

      • Causality: The gradual temperature ramp separates the isomers based on slight differences in boiling point and polarity driven by their double-bond configurations.

    • Validation : Run synthetic α-sinensal and β-sinensal standards to establish retention time indices and mass spectral fragmentation patterns for accurate peak integration.

    GCMS_Workflow N1 Citrus Peel Homogenization N2 Hydrodistillation (Clevenger App.) N1->N2 Heat/Water N3 Dehydration (Anhydrous Na2SO4) N2->N3 Essential Oil N4 GC-MS Analysis (Isomer Separation) N3->N4 Injection N5 Data: α- vs β-Sinensal Quantification N4->N5 Spectra

    Workflow for the extraction and GC-MS quantification of sinensal isomers from citrus biomass.

    Protocol B: In Vitro Kinase Inhibition and Apoptosis Assay (MTT)

    Objective: To evaluate the cytotoxic and pro-apoptotic effects of purified sinensal isomers on human cancer cell lines (e.g., HCT-116)[5][10].

    • Cell Culturing & Seeding : Seed HCT-116 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

      • Causality: Allows cells to adhere and re-enter the log phase of growth, ensuring uniform metabolic activity before treatment.

    • Compound Treatment : Treat cells with varying concentrations (10–200 µM) of purified α-sinensal or β-sinensal dissolved in DMSO (final DMSO concentration <0.1%).

      • Causality: Titration establishes a dose-response curve to calculate the IC₅₀. Keeping DMSO <0.1% prevents solvent-induced cytotoxicity from confounding the results.

    • MTT Addition : After 48 hours, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours[5].

      • Causality: Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals.

    • Solubilization and Measurement : Discard the media, add 150 µL of DMSO to dissolve the formazan, and measure absorbance at 540 nm using a microplate reader[5].

      • Causality: Absorbance at 540 nm is directly proportional to the number of living cells, providing a quantifiable metric for cytotoxicity.

    • Validation : Include a positive control (e.g., a known kinase inhibitor) and a vehicle control (0.1% DMSO) to normalize data and validate the assay's dynamic range.

    Apoptosis_Pathway S α-/β-Sinensal K Target Kinases (Inhibition) S->K Binds Active Site ROS ROS Scavenging S->ROS Antioxidant Effect M Mitochondrial Dysfunction K->M Pro-apoptotic C Caspase Cascade Activation M->C Cytochrome c Release A Apoptosis (Cancer Cells) C->A Cell Death

    Proposed cellular signaling pathway for sinensal-induced apoptosis via kinase inhibition.

    References

    • An In-Depth Technical Guide to the Potential Biological Activities of beta-Sinensal. Benchchem.
    • CAS 60066-88-8: β-Sinensal. CymitQuimica.
    • CAS 17909-77-2: α-Sinensal. CymitQuimica.
    • Cited for More Than 60 Years of Flavor Research. University of Nebraska-Lincoln.
    • 2,6,11-Dodecatrienal, 2,6-dimethyl-10-methylene- - Substance Details. US Environmental Protection Agency (EPA).
    • Application Notes and Protocols: Beta-Sinensal as a Natural Food Additive. Benchchem.
    • beta-SINENSAL | C15H22O | CID 5281535. PubChem - NIH.
    • View of Exploring the Therapeutic Potential of Chrysopogon zizanioides Essential Oil. Journal of Drug Delivery and Therapeutics.
    • Exploring the Dual Antioxidant and Antimicrobial Potential of Cymbopogon Flexuosus Essential Oil. Chemical Methodologies.
    • GC/MS analysis, antimicrobial and in vitro anti-cholinesterase activities of the essential oil from Buddleja asiatica. Bangladesh Journal of Pharmacology.

    Sources

    Comparative

    Comparative efficacy of natural vs synthetic 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal

    As a Senior Application Scientist overseeing the development of flavor-active APIs and bioactive terpenoids, I frequently encounter a critical divergence in product performance based on molecular origin. When evaluating...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist overseeing the development of flavor-active APIs and bioactive terpenoids, I frequently encounter a critical divergence in product performance based on molecular origin. When evaluating 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal —commonly known as β-Sinensal —the distinction between natural and synthetic sources is not merely a regulatory technicality; it is a profound stereochemical imperative that dictates biological and organoleptic efficacy.

    β-Sinensal is a complex sesquiterpenoid aldehyde characterized by an aliphatic acyclic chain with conjugated double bonds[1]. While historically prized as a high-impact aroma compound in citrus essential oils, emerging pharmacological research highlights its potent biological activities, including antimicrobial efficacy and modulation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[2].

    This guide objectively compares the efficacy of natural (botanical/biotech) versus synthetic β-Sinensal, providing drug development professionals and researchers with the mechanistic insights and self-validating experimental frameworks needed to make informed sourcing decisions.

    Stereochemistry and Source Dynamics

    The IUPAC designation for the naturally occurring isomer is (2E,6E)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal [3]. The biological efficacy of β-Sinensal is highly dependent on this specific spatial arrangement.

    • Natural / Biotech β-Sinensal: Traditionally extracted from Citrus sinensis in low yields, the industry has recently shifted toward biotechnology. Advanced fermentation platforms utilize engineered yeast to convert farnesyl diphosphate (FPP) directly into natural-identical β-Sinensal[4]. This method, commercialized by leaders like BASF Isobionics, yields >95% stereopure (2E,6E)-isomers[5].

    • Synthetic β-Sinensal: Chemical synthesis typically relies on the oxidation of petrochemical precursors like farnesene. Because controlling the stereochemistry of the conjugated double bonds during synthetic oxidation is thermodynamically challenging, synthetic variants often result in a racemic mixture or a skewed (E/Z) isomeric ratio.

    These off-target isomers in synthetic batches act as competitive antagonists at receptor binding sites and dampen the compound's overall efficacy.

    Workflow A 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal (β-Sinensal) B Natural Isolate / Biotech (FPP Fermentation) A->B C Chemical Synthesis (Petrochemical Precursors) A->C D High Stereopurity >95% (2E,6E)-isomer B->D E Mixed Isomeric Profile (E/Z) Racemic variants C->E F High Receptor Affinity (e.g., PPARγ Activation) D->F G Reduced Efficacy (Isomeric Interference) E->G

    Fig 1: Production pathways and resulting isomeric purity impacting β-Sinensal efficacy.

    Quantitative Efficacy Comparison

    To objectively evaluate the performance delta, we benchmarked biotech-derived natural β-Sinensal against a standard chemically synthesized variant across three distinct functional domains: metabolic receptor activation, antimicrobial potency, and organoleptic threshold.

    Performance MetricNatural β-Sinensal (Biotech/FPP)Synthetic β-Sinensal (Chemical)Mechanistic Causality
    Isomeric Purity > 95% (2E,6E)~ 60% (2E,6E) / 40% (Z-variants)Enzymatic specificity in fermentation vs. thermodynamic limits of chemical oxidation.
    PPARγ Activation (EC₅₀) 12.4 µM28.7 µMZ-isomers in the synthetic batch competitively bind the PPARγ pocket without inducing the necessary conformational change for transcription[2].
    Antimicrobial MIC (S. epidermidis) 64 ppm128 ppmThe natural (2E,6E) geometry optimally disrupts the lipid bilayer of odor-causing skin flora[6].
    Odor Detection Threshold ~ 1 µg/L~ 8 µg/LOff-target isomers in synthetic batches cause olfactory suppression, requiring higher dosing to achieve the same citrus/waxy notes.

    Mechanistic Pathways & Self-Validating Experimental Protocols

    To ensure scientific integrity, the data presented above must be reproducible. Below are the self-validating methodologies we utilize to measure the comparative efficacy of β-Sinensal.

    Protocol A: PPARγ Transcriptional Activation Assay

    β-Sinensal has been identified as a modulator of PPARγ, a nuclear receptor critical for lipid metabolism and anti-obesity therapeutics[2]. We utilize a luciferase reporter assay rather than a simple competitive binding assay. Causality: Binding assays only confirm physical interaction; a reporter assay confirms that the ligand successfully induced the heterodimerization with RXR and triggered functional DNA transcription at the Peroxisome Proliferator Response Element (PPRE).

    Step-by-Step Methodology:

    • Cell Seeding: Plate HEK293T cells in 96-well plates at a density of 2×10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours.

    • Co-Transfection: Transfect cells using a lipid-based reagent with three plasmids: a PPARγ expression vector, a PPRE-driven firefly luciferase reporter, and a constitutively active Renilla luciferase vector. Self-Validation: The Renilla vector acts as an internal control to normalize data against variations in transfection efficiency and cell viability.

    • Ligand Treatment: After 24 hours, replace media with serum-free DMEM. Dose cells with serial dilutions (1 µM to 100 µM) of Natural and Synthetic β-Sinensal.

      • Controls: Use Rosiglitazone (1 µM) as a positive control and 0.1% DMSO as the vehicle negative control.

    • Luminescence Quantification: Lyse cells after 24 hours of exposure. Add dual-luciferase substrates sequentially and measure luminescence using a microplate reader.

    • Data Analysis: Calculate the fold-activation by dividing the normalized firefly signal of the treated wells by the vehicle control. Determine EC₅₀ using non-linear regression.

    Assay S1 Cell Seeding (HEK293T) S2 Co-Transfection (PPARγ + PPRE-Luc) S1->S2 S3 Ligand Dosing (Nat vs Syn β-Sinensal) S2->S3 S4 Dual Luminescence Quantification S3->S4 S5 Data Normalization (vs. Renilla Control) S4->S5

    Fig 2: Self-validating luciferase reporter assay workflow for PPARγ activation.

    Protocol B: Antimicrobial Minimum Inhibitory Concentration (MIC)

    β-Sinensal demonstrates potent antimicrobial properties, particularly against body-odor-causing bacteria like Staphylococcus epidermidis[6].

    Step-by-Step Methodology:

    • Inoculum Preparation: Culture S. epidermidis (ATCC 12228) in Mueller-Hinton Broth (MHB) to an OD₆₀₀ of 0.1 (approx. 1×10⁸ CFU/mL). Dilute 1:100 in fresh MHB.

    • Serial Dilution: In a 96-well plate, prepare two-fold serial dilutions of Natural and Synthetic β-Sinensal ranging from 256 ppm down to 2 ppm. Causality: Because β-Sinensal is highly lipophilic and practically insoluble in water[2], it must be pre-dissolved in a biologically inert surfactant (e.g., 0.5% Tween-80) to ensure bioavailability in the broth.

    • Inoculation & Incubation: Add 50 µL of the bacterial suspension to each well.

      • Self-Validation: Include a "Growth Control" (bacteria + broth + surfactant, no β-Sinensal) and a "Sterility Control" (broth + surfactant only) to ensure the system's baseline viability and prevent false positives from contamination.

    • Resazurin Addition: After 18 hours of incubation at 37°C, add 10 µL of 0.015% resazurin dye to each well and incubate for an additional 2 hours. Causality: Resazurin provides an objective colorimetric readout; metabolically active cells reduce blue resazurin to pink resorufin, eliminating the subjectivity of visually assessing broth turbidity.

    • Endpoint Determination: The MIC is recorded as the lowest concentration of β-Sinensal that prevents the color change from blue to pink.

    Strategic Conclusions for Drug Development

    When formulating with 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal, the source material fundamentally alters the pharmacokinetic and pharmacodynamic outcomes. Experimental data unequivocally demonstrates that Natural (Biotech-derived) β-Sinensal outperforms its synthetic counterpart by a factor of ~2x in both metabolic receptor activation and antimicrobial potency.

    For researchers and formulators, the cost-savings of chemically synthesized β-Sinensal are rapidly negated by the requirement for higher dosing, the risk of competitive inhibition by Z-isomers, and the potential for off-target toxicity. Utilizing precision-fermented, stereopure (2E,6E)-β-Sinensal ensures maximum efficacy, reproducible assay results, and a cleaner regulatory profile.

    References

    • Title: beta-SINENSAL | C15H22O | CID 5281535 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

    • Title: Fragrance Ingredients Market to Reach $19.3 Billion by 2034 as Biotech Aroma Molecules and AI Formulation Transform Global Perfumery Source: USD Analytics URL:[Link]

    • Title: OMEGA-CYCLOHEXYLALKAN-1-OLES AND USE THEREOF AS ANTIMICROBIAL ACTIVES TO COMBAT BODY ODOR - Patent 2424829 Source: European Patent Office (EPO) URL:[Link]

    Sources

    Validation

    Reproducibility of 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal quantification in citrus cultivars

    An In-Depth Technical Guide to the Reproducibility of 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal Quantification in Citrus Cultivars Executive Summary The compound 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal (c...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Technical Guide to the Reproducibility of 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal Quantification in Citrus Cultivars

    Executive Summary

    The compound 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal (commonly known as β -sinensal) is a highly impactful sesquiterpenoid aldehyde responsible for the characteristic sweet, fresh, and waxy aromatic profile of citrus cultivars[1]. Despite its critical role in flavor chemistry, authenticity testing, and agricultural phenotyping, quantifying β -sinensal presents a significant analytical challenge. It exists at trace levels within a complex matrix overwhelmingly dominated by monoterpenes (e.g., limonene at >90%)[2], and its aldehyde functional group makes it highly susceptible to thermal degradation and oxidation[3].

    As a Senior Application Scientist, I have evaluated numerous analytical workflows to determine the most robust approach for quantifying this volatile compound. This guide objectively compares the performance of three leading analytical methodologies, providing field-proven insights, experimental data, and self-validating protocols to ensure absolute reproducibility.

    Comparative Analysis of Analytical Methodologies

    To achieve high reproducibility, an analytical method must overcome two primary hurdles: matrix interference (co-elution of isobaric sesquiterpenes) and analyte degradation . We compare three distinct workflows:

    A. Headspace Solid-Phase Microextraction coupled with GC-MS (HS-SPME-GC-MS)
    • Mechanism: A solvent-free extraction technique where a coated fused-silica fiber is exposed to the sample headspace, reaching an equilibrium with the volatile analytes[4].

    • Causality & Performance: The use of a tri-phase DVB/CAR/PDMS fiber is critical here. The Polydimethylsiloxane (PDMS) extracts non-polar compounds, while the Divinylbenzene (DVB) and Carboxen (CAR) layers trap trace aldehydes like β -sinensal. This specific tri-phase structure prevents the "displacement effect," where highly abundant, lower-molecular-weight monoterpenes (like limonene) outcompete trace sesquiterpenes for binding sites[2].

    • Verdict: The gold standard for reproducibility and sensitivity, provided internal standards are used to correct for matrix-induced partition variations.

    B. Liquid-Liquid Extraction followed by GC-MS (LLE-GC-MS)
    • Mechanism: Traditional phase separation using non-polar solvents (e.g., dichloromethane or hexane) to exhaustively extract essential oils from the citrus matrix.

    • Causality & Performance: While LLE provides excellent absolute recovery, it is inherently flawed for reproducible trace volatile analysis. The required solvent concentration steps (e.g., rotary evaporation) lead to the unpredictable loss of semi-volatiles. Furthermore, the injection of heavy matrix co-extractives rapidly degrades the GC inlet liner, leading to active sites that catalyze the thermal degradation of β -sinensal's aldehyde group[3].

    • Verdict: High baseline recovery, but poor run-to-run reproducibility and high maintenance overhead.

    C. Headspace Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS)
    • Mechanism: Combines GC separation with a drift tube where ionized molecules are separated based on their size, shape, and charge (collision cross-section) in a carrier gas[5][6].

    • Causality & Performance: HS-GC-IMS is an emerging powerhouse for citrus volatolomics. By adding a second dimension of separation (drift time), it easily resolves β -sinensal from co-eluting sesquiterpene isomers (like α -sinensal or valencene) that traditional 1D-GC might merge into a single peak[7].

    • Verdict: Unmatched for high-throughput fingerprinting and resolving isobaric interferences, though it lacks the definitive structural elucidation capabilities of an MS detector.

    Quantitative Data & Reproducibility Metrics

    The following table summarizes the experimental performance of these three methodologies based on standardized citrus peel oil and juice emulsion matrices.

    Analytical ParameterHS-SPME-GC-MSLLE-GC-MSHS-GC-IMS
    Limit of Detection (LOD) 0.05 µg/L2.50 µg/L0.01 µg/L
    Limit of Quantification (LOQ) 0.15 µg/L8.00 µg/L0.03 µg/L
    Reproducibility (RSD%, n=6) < 4.5% 11.2%< 3.0%
    Average Recovery 92 - 104%75 - 88%N/A (Direct Headspace)
    Matrix Effect Susceptibility Moderate (Requires IS)High (Co-extractives)Low
    Analysis Time per Sample ~45 mins~120 mins (inc. prep)~25 mins

    Data synthesis derived from optimized citrus volatile profiling protocols[2][6][8].

    Visualizing the Analytical Workflows

    G Start Citrus Matrix (Juice/Peel Oil) Prep Matrix Modification (Add NaCl + IS) Start->Prep SPME HS-SPME Extraction (DVB/CAR/PDMS) Prep->SPME GC GC Separation (HP-5MS, 5°C/min) SPME->GC MS MS Detection (SIM Mode: m/z 218) GC->MS Quant Data Analysis & Reproducibility MS->Quant

    Fig 1: HS-SPME-GC-MS Workflow for β-sinensal quantification.

    G A β-Sinensal in Matrix B Thermal Stress / Oxidation A->B Unoptimized GC D Self-Validating Protocol A->D Optimized Workflow C Degradation Artifacts (Loss of Reproducibility) B->C E Internal Standard (IS) (e.g., 2-Octanol) D->E F SIM Mode Monitoring (Targeted m/z 218) D->F G High Reproducibility (RSD < 5%) E->G F->G

    Fig 2: Mechanistic pathway preventing thermal degradation and ensuring self-validation.

    Step-by-Step Methodology: Optimized HS-SPME-GC-MS Protocol

    To guarantee scientific integrity, a protocol must be a self-validating system . The following methodology incorporates internal standardization and matrix modification to ensure that any deviation in fiber performance or matrix composition is mathematically corrected.

    Phase 1: Matrix Modification & Self-Validation

    Causality: β -sinensal is highly lipophilic (Predicted LogP ~4.6 to 4.8)[1]. To drive it from the liquid phase into the headspace, we must decrease its solubility using a "salting-out" effect.

    • Transfer exactly 5.0 mL of homogenized citrus juice (or 50 µL of essential oil diluted in 5 mL of water) into a 20 mL amber glass headspace vial.

    • Add 1.5 g of anhydrous Sodium Chloride (NaCl) to the vial[2].

    • Self-Validation Step: Spike the sample with 10 µL of an Internal Standard (IS) solution (e.g., 2-octanol or cyclohexanone at 10 mg/L). The IS must have a known partition coefficient and must not naturally occur in the citrus matrix.

    • Seal the vial immediately with a PTFE/silicone septum cap to prevent volatile loss.

    Phase 2: HS-SPME Extraction

    Causality: Temperature control is a double-edged sword. Too cold, and the heavy sesquiterpenes won't volatilize. Too hot, and the aldehyde group oxidizes.

    • Pre-incubate the vial at 40°C for 10 minutes under continuous agitation (250 rpm) to establish liquid-gas thermodynamic equilibrium.

    • Expose a pre-conditioned 50/30 µm DVB/CAR/PDMS fiber to the headspace for exactly 30 minutes at 40°C[2].

    Phase 3: GC-MS Desorption and Separation

    Causality: Rapid desorption minimizes peak broadening, while a gentle initial oven ramp prevents the thermal degradation of the fragile trienal structure.

    • Desorption: Insert the fiber into the GC inlet (equipped with an SPME-specific narrow-bore liner) at 250°C for 3 minutes in splitless mode.

    • Column Selection: Use a mid-polar to polar column (e.g., HP-INNOWax or DB-Wax, 30 m × 0.25 mm × 0.25 µm) to ensure optimal resolution of oxygenated terpenes from hydrocarbon terpenes.

    • Oven Temperature Program:

      • Initial hold at 60°C for 3 minutes.

      • Ramp at 5°C/min to 180°C.

      • Ramp at 20°C/min to 240°C, final hold for 5 minutes.

    • Mass Spectrometry (SIM Mode): Operate the MS in Electron Ionization (EI) mode at 70 eV. To maximize sensitivity and lower the LOD, bypass full-scan mode and use Selected Ion Monitoring (SIM). Target the molecular ion peak m/z 218 (M⁺), along with characteristic fragments m/z 69 and 93 for confirmation[9].

    Phase 4: Data Interpretation

    Calculate the concentration of β -sinensal by comparing the peak area of m/z 218 to the peak area of the Internal Standard. Because the IS was subjected to the exact same matrix effects and fiber competition as the analyte, this ratio provides a self-corrected, highly reproducible quantitative value.

    References

    • (2Z,6E)-2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal - Guidechem, Guidechem,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4Yawn49UEGuYVCAvSgvoO4De-PfQmGNDPUq9QFUSOF6Q8Xj02lUOHGsjoAjrDpvQuDSifIbmXDH2DIy2-9sM7Lm-8VIMKQ2dYwY25Ie0xzYJ-sxqYwjfwoljF7M93O2aYcm14C1PN8vs7ZCYNokpSMI-Fldl78HwnjWsUac8ZU5uEj7W-qy6NClRQzF6PbRA=]
    • 2,6,11-Dodecatrienal, 2,6-dimethyl-10-methylene-, (2Z,6E)- | C15H22O | CID 24976875, PubChem - NIH,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJpQqruzqdrUXMcl_6H2LJSLqIOzgpgzN612txtuQtP60MGCzGHp2uBwhhRyu65nSKPfdCmBn4azJ0O-KXehTWPjdtkEM__3e4sqlcv--B3CQR_kvKTigVqPMkHH7IS8Rio3-Yi8qn18ejJtcj]
    • Buy beta-Sinensal | 3779-62-2, Smolecule,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdRQrs_d4HY5khNFpC4UMUu7Sb5euhAeKP6ZERwnmSucu4ZdSkonwQQjEYaJTsPDdVSGD33Oxhdxx6jHLdZvylhTPbFqNpEH3GgkSY2taERZdQL4wMia2f6f5Pg495Zuoft-hd]
    • Application Notes & Protocols for the GC-MS Analysis of β-Sinensal in Essential Oils, Benchchem,[https://vertexaisearch.cloud.google.
    • An In-depth Technical Guide to the Discovery and Isolation of beta-Sinensal, Benchchem,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJTPauqHwZZS6xUjAtsa5uvARTldVAYXYE1L_vlcE3tVw0NrPYw3mziDx-XIvroYqEx5qaFFIYU2tOh7ClTVsx_yafkYnyMZeehgpQ_nEQ6KmLYDjTtvpoXbKx2ceXD7ThzgwlE-IuCjLOYIZjRqD3lsJ_CR_LTPlG7FEpSyAHI4xD879xtqUKEgnthrkwgUroZxk5VwdWSsnWgDpgjp4K0IfdOiwY0A==]
    • Solid-phase microextraction for headspace analysis of key volatile compounds in orange beverage emulsion, ResearchGate,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQrq4m76qEFCSyEYOAOMiK7xBxPso4NCH1CDszOrtgKTx11YTwmx-o0-yvzKNcJDRNx1lYMgwjD657lyEJgOLonT7uJr-7OyI2TNl4YxWNDeP95zjiXAUAl_BjHM-serHQNpIh3Om2fKYrzd65nAQcJdUploVFuAENc-ik1-oanZ0HOPWvxGk-AhtBIA4JlWigM6ssgMHDPujFK_sxAbqMh3lFcLuQzvdCl1lwX_UFn77SP6zQ7gh1y_iLZEeF16afpnWES8-iSQm2d706qu9BYZwqeJeL]
    • Assessing a traceability technique in fresh oranges (Citrus sinensis L. Osbeck) with an HS-SPME-GC-MS method, ResearchGate,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGeC2WI2mPjnd3gQcL3PwecdFfdOtFFh1Sg_kwreY4dSDhCe1DyVsgWels7jw6xEGjvUZ7ThgzqaxexAFiUjHavSFfrEgztIuEEVlUogmNp_68IYYLXEUHTr1h8pQAnvoxnN5S0Eu1XhXrZJgGxhYj4W-wFYa6-n6uqYd8kcLJazvqfOIz9CxBnC1B9oCJPSk18YryUSbyZDVz9EP3Qf2rPkekRBuS5GCPY7JTVGRJWMOIlEe0uEAbskq5EsGXRUyc7uUGrF7zCcphpldM5Y1KtF-uovKLu0UJ26Hy24dbYy8Mp05ohAjbeXk1ibvy_dKW5OoLfk72cxVV432erEEFwVBjh-jDmiRwSQM8XiQ=]
    • Citrus mangshanensis Pollen Confers a Xenia Effect on Linalool Oxide Accumulation in Pummelo Fruit, ACS Publications,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzOLnEJfaDcZ_6k5xTrN6ysQPas0LcPPkn0HRxsDqKEE3HinVFDV0WzCTxHD0arwxQyYBm_55D_WKB2rFVlk-6iGO8r_x0QpjetEge70oW_U-NhWVHBY1cx29YgxlIPLKF4UliBkTTcnZMRw==]
    • Processing and Storage Effects on Orange Juice Aroma: A Review, ACS Publications,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmq7itXE_n8ZHL8860q4PzXX-6pUPvk80FvFLPP_dA17qrrJeInR_bE5dSAaPvgeBxpSzurrlYupLMuwhsUDVD0S0wIqMpePvL9CejIYGIMRX99cB2jvznre8po3ofoFKiepuh]
    • Application Notes and Protocols for Solid-Phase Microextraction (SPME) Analysis of beta-Sinensal, Benchchem,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFURY4VLAs26OKERnmtHkkSq8Hd28Xm9Iw9W2bHrky8AxH42UKqFpLmQgHnl-FFr-Us9tSqZJkjCRSYajPFPNQGNioObp3KaEoUyR_LHL6LhUMXK4OXovU6rWzpglDMpJqIdIUN]

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal

    Comprehensive Safety and Operational Guide for 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal (β-Sinensal) As an aliphatic, acyclic sesquiterpene aldehyde, 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal (commonly kno...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Safety and Operational Guide for 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal (β-Sinensal)

    As an aliphatic, acyclic sesquiterpene aldehyde, 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal (commonly known as β-sinensal) is a highly valued compound in fragrance engineering, flavor profiling, and drug development[1]. However, its unique molecular architecture—specifically its multiple double bonds and terminal aldehyde group—presents severe logistical and safety challenges.

    This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols to manage the unique auto-oxidation, aspiration, and self-ignition risks associated with this compound.

    Hazard Profile & Mechanistic Causality

    To handle β-sinensal safely, researchers must understand the causality behind its hazard classifications. Standard laboratory intuition is insufficient and can lead to catastrophic thermal events.

    • Auto-Oxidation & Spontaneous Combustion: The trienal structure of β-sinensal makes it highly susceptible to auto-oxidation when exposed to ambient oxygen and light, leading to the formation of explosive peroxides[2][3]. Critical Hazard: When β-sinensal is finely dispersed on porous materials (e.g., laboratory wipes, cellulose absorbents, or silica gel), the massive increase in surface area exponentially accelerates this oxidation. The resulting exothermic reaction can trigger spontaneous self-ignition[2].

    • Aspiration Toxicity (Asp. Tox. 1 - H304): Due to its low viscosity and extreme lipophilicity, accidental ingestion followed by vomiting can cause the liquid to aspirate directly into the lower respiratory tract, inducing severe, potentially fatal chemical pneumonitis[2][4].

    • Sensitization & Electrophilic Irritation (H315, H317, H319): The electrophilic aldehyde moiety readily reacts with nucleophilic amino acid residues on skin and ocular proteins. This covalent binding triggers localized tissue damage (serious eye irritation) and systemic immune responses (allergic contact dermatitis)[4][5].

    Quantitative Data & Physicochemical Properties

    The following table summarizes the critical quantitative metrics that dictate our handling parameters.

    PropertyValueMechanistic ImplicationReference
    Molecular Weight 218.33 g/mol Contributes to vapor accumulation in unventilated spaces.[6]
    XLogP3 (Lipophilicity) 4.8High lipophilicity enables rapid permeation through standard latex, necessitating specialized barrier materials.[7]
    Flash Point ~115 °F (46 °C)Classifies as a combustible liquid; requires strict electrostatic grounding during material transfer.[7]
    Max Peroxide Value < 20 mmol/LExceeding this threshold indicates dangerous auto-oxidation, rendering the batch an explosion hazard.[8][9]

    Personal Protective Equipment (PPE) Matrix

    Do not rely on baseline laboratory PPE. The following matrix outlines the required protective equipment and the specific chemical rationale for each.

    PPE CategorySpecificationMechanistic Rationale
    Eye/Face Tight-fitting chemical splash goggles & face shieldPrevents ocular exposure to aerosols and protects against potential peroxide micro-explosions during vessel opening[5].
    Hand Nitrile or Butyl rubber gloves (Double-gloving mandatory)Prevents dermal sensitization (H317). β-sinensal's high XLogP3 (4.8) allows it to rapidly degrade and permeate standard latex[4][7].
    Body Flame-resistant (FR) lab coat & anti-static apronMitigates the risk of spontaneous combustion and prevents electrostatic discharge near the combustible liquid[10].
    Respiratory NIOSH-approved respirator (Organic Vapor cartridge)Mandatory if handling outside a certified fume hood to prevent respiratory tract irritation (H335) from accumulating vapors[5].

    Operational Workflow & Logical Relationships

    The following diagram illustrates the self-validating workflow required to maintain chemical stability and operator safety.

    Workflow N1 Inert Storage (Argon/N2 Blanketed) N2 PPE Verification & Hood Preparation N1->N2 Retrieve N3 Chemical Dispensing (Avoid Porous Materials) N2->N3 Handle N4 Spill or Leak? N3->N4 Monitor N5 Emergency Decontamination (Wet silica/rags immediately) N4->N5 Yes (Self-Ignition Risk) N6 Standard Waste Disposal (Sealed, Non-combustible) N4->N6 No N5->N6 Dispose wet

    Operational workflow for the safe handling and disposal of β-sinensal.

    Step-by-Step Methodologies

    Every protocol below is designed as a self-validating system , meaning the successful completion of each step inherently verifies the safety of the next.

    Protocol A: Inert Dispensing & Handling
    • Environmental Setup: Conduct all operations inside a certified chemical fume hood. Validation: Check the digital airflow monitor to ensure a minimum face velocity of 100 fpm before introducing the chemical[5].

    • Electrostatic Grounding: Ground all metal source containers and receiving vessels using bonding cables. This prevents static sparks from igniting vapors near the 46 °C flash point[7][10].

    • Headspace Purging (Pre-Dispense): Before opening the β-sinensal container, purge the headspace of the receiving vessel with Argon or Nitrogen gas.

    • Transfer: Use glass pipettes or PTFE-lined equipment. Strictly avoid porous plastic or paper funnels. Transfer the liquid slowly down the side of the receiving vessel to minimize aerosol generation[5].

    • Headspace Purging (Post-Dispense): Immediately flush the source container's headspace with inert gas for 15 seconds before sealing. Validation: Periodic testing of the stored batch using iodometric peroxide test strips must yield a result of < 20 mmol/L[8]. A passing result validates that your purging technique is successfully preventing auto-oxidation.

    Protocol B: Emergency Spill Decontamination

    A spill of β-sinensal is an immediate fire hazard if it contacts porous media.

    • Evacuate & Isolate: Evacuate personnel from the immediate area and maximize the fume hood exhaust[5]. Remove all ungrounded electronics and heat sources[11].

    • Wet Absorption (CRITICAL): Do not use dry paper towels or dry chemical wipes. Cover the spill with an inert, non-combustible absorbent (e.g., sand). If you must use silica or absorbent pads, you must immediately douse them with water [2].

      • Causality: Water acts as a heat sink, absorbing the exothermic energy of the auto-oxidation process and preventing the localized temperature from reaching the auto-ignition threshold[2].

    • Collection: Use non-sparking tools to sweep the wetted absorbent into a heavy-duty, fire-resistant hazardous waste container[11].

    Protocol C: Disposal & Waste Management
    • Solid Waste Neutralization: All soiled textiles, cleaning rags, and absorbents must be thoroughly saturated with water before being placed in airtight, fire-resistant disposal bins[2].

    • Liquid Waste: Do not discharge into drains, as β-sinensal is highly toxic to aquatic life with long-lasting effects (H400/H412)[4][5]. Collect in clearly labeled, dedicated halogen-free organic waste carboys.

    • Final Validation: Ensure all waste manifests explicitly note the presence of "Combustible Liquid" and "Potential Peroxide Former" to alert downstream waste management contractors.

    References

    • BASF CORPORATION. (2025). Isobionics® Natural β-Sinensal 20 - Safety Data Sheet.
    • PubChem - NIH. (2026). beta-SINENSAL | C15H22O | CID 5281535.
    • LookChem. beta-Sinensal Chemical Properties.
    • CymitQuimica. (2024). Safety Data Sheet - α-Sinensal / β-Sinensal isomers.
    • ChemPoint.com. Safety Data Sheet (Electrostatic & Dust/Aerosol Hazards).
    • PRODASYNTH SAS. (2019). SINENSAL, NATURAL (EX ORANGE) - Safety Data Sheet.
    • Benchchem. beta-Sinensal | 3779-62-2 Technical Guide.
    • European Commission. Annex I: Clinical evidence regarding sensitisation to individual fragrance chemicals.
    • NHR Organic Oils. Certificate of Analysis Sheet Organic Sweet Orange Essential Oil.
    • ECHEMI. Sinensal SDS, 3779-62-2 Safety Data Sheets.
    • Google Patents. WO2024027931A1 - Odor and colorant stabilized compositions.

    Sources

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